Product packaging for HI-236(Cat. No.:)

HI-236

Cat. No.: B1673240
M. Wt: 396.3 g/mol
InChI Key: GNLVRKKIIIVZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a potent broad-spectrum anti-human immunodeficiency virus microbicide;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18BrN3O2S B1673240 HI-236

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18BrN3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

1-(5-bromo-2-pyridinyl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C16H18BrN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23)

InChI Key

GNLVRKKIIIVZHZ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CCN=C(NC2=NC=C(C=C2)Br)S

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HI 236
HI-236
N-(2-(2,5-dimethoxyphenethyl))-N'-(2-(5-bromopyridyl))thiourea
PHI-236

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of HI-236: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

HI-236, with the chemical name N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the molecular interactions and inhibitory effects of this compound on HIV-1 replication.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The HIV-1 reverse transcriptase (RT) enzyme is a critical target for antiretroviral therapy as it plays a central role in the viral replication cycle by converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that allosterically inhibit HIV-1 RT. This compound is a rationally designed thiourea compound that has demonstrated potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1.

Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site, known as the NNRTI binding pocket (NNIBP).

The binding of this compound to the NNIBP induces a conformational change in the reverse transcriptase enzyme. This structural alteration affects the flexibility and positioning of key residues within the enzyme's "thumb" and "fingers" subdomains, which are crucial for the proper binding of the DNA template and the incoming deoxynucleotide triphosphates (dNTPs). Consequently, the polymerase activity of the reverse transcriptase is inhibited, and the process of reverse transcription is halted, thereby preventing the synthesis of viral DNA and subsequent viral replication.

The rational design of this compound, utilizing a computer model of the NNI binding pocket, has endowed it with high potency and a favorable resistance profile. This design takes into account the changes in the binding pocket's size, shape, and residue characteristics that arise from clinically observed NNRTI resistance-associated mutations.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by this compound

The following diagram illustrates the key steps in the HIV-1 reverse transcription process and the point of inhibition by this compound.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral dsDNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->RT Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various strains of HIV-1. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from cell-based and cell-free assays.

Table 1: Anti-HIV-1 Activity of this compound in Cell Culture
HIV-1 StrainCell LineAssayIC50 (nM)
HTLV-IIIB (Wild-Type)MT-2p24 antigen< 1
A17 (Y181C Mutant)MT-2p24 antigenNot explicitly stated, but 50-100 times more effective than delavirdine or nevirapine
RT-MDR (Multidrug-Resistant)MT-2p24 antigen5
Table 2: Inhibitory Activity of this compound against Recombinant HIV-1 Reverse Transcriptase
HIV-1 RT VariantAssay TypeIC50 (nM)
Wild-TypeCell-free RT assay28
Derivative 6c of this compoundCell-free RT assay3.8

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies employed in the evaluation of this compound.

Cell-Based Anti-HIV Assay (p24 Antigen Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To measure the concentration of HIV-1 p24 core antigen in the supernatant of infected cell cultures as an indicator of viral replication.

Materials:

  • MT-2 cells (a human T-cell line highly susceptible to HIV-1 infection)

  • HIV-1 viral stocks (e.g., HTLV-IIIB, A17, RT-MDR)

  • This compound and other control compounds

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Plating: Seed MT-2 cells into a 96-well plate at a predetermined density.

  • Compound Addition: Prepare serial dilutions of this compound and control drugs. Add the diluted compounds to the appropriate wells. Include wells with no drug as a positive control for viral replication and uninfected cells as a negative control.

  • Viral Infection: Infect the cells with a standardized amount of HIV-1 stock.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days to allow for viral replication.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatant.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance of the wells using a microplate reader. Calculate the percentage of inhibition of p24 production for each drug concentration compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits p24 production by 50%.

p24_Assay_Workflow Start Start Plate_Cells Plate MT-2 Cells Start->Plate_Cells Add_Compound Add this compound/ Control Drugs Plate_Cells->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate Incubate (4-7 days) Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Analyze_Data Analyze Data & Calculate IC50 p24_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the p24 Antigen Assay.

Cell-Free HIV-1 Reverse Transcriptase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Objective: To quantify the inhibition of DNA synthesis by recombinant HIV-1 RT in the presence of an inhibitor.

Materials:

  • Recombinant HIV-1 reverse transcriptase (wild-type or mutant)

  • This compound and other control NNRTIs

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Template/primer (e.g., poly(rA)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive labeled nucleotide)

  • 96-well assay plates

  • Scintillation counter or appropriate detection instrument for the chosen label

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.

  • Inhibitor Addition: Add serial dilutions of this compound or control inhibitors to the wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radioactive assays, this involves precipitating the DNA and measuring the radioactivity using a scintillation counter. For non-radioactive assays, a variety of detection methods can be used, such as ELISA-based detection of a labeled nucleotide.

  • Data Analysis: Calculate the percentage of RT activity inhibition for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is determined as the concentration of the compound that inhibits RT activity by 50%.

RT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Template/Primer, dNTPs) Start->Prepare_Mixture Add_Inhibitor Add this compound/ Control Inhibitors Prepare_Mixture->Add_Inhibitor Add_Enzyme Add HIV-1 RT Add_Inhibitor->Add_Enzyme Incubate Incubate (37°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Synthesis Detect DNA Synthesis Stop_Reaction->Detect_Synthesis Analyze_Data Analyze Data & Calculate IC50 Detect_Synthesis->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the Cell-Free RT Assay.

Conclusion

This compound is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase with a well-defined mechanism of action. Its ability to allosterically inhibit the enzyme leads to a significant reduction in viral replication, even in the presence of mutations that confer resistance to other NNRTIs. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutic agents in the management of HIV-1 infection. The detailed methodologies and visual representations are intended to facilitate a deeper understanding of the scientific basis for the anti-HIV activity of this promising compound.

The Discovery and Synthesis of HI-236: A Potent Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HI-236, a novel thiourea-based non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound, chemically identified as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, has demonstrated significant potency against both wild-type and drug-resistant strains of the human immunodeficiency virus type 1 (HIV-1). This document details the rational design approach that led to its discovery, a plausible synthesis protocol, extensive quantitative data on its antiviral activity, and detailed experimental methodologies for its biological evaluation. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and the processes involved in its characterization.

Discovery of this compound: A Rational Design Approach

The discovery of this compound was a result of a rational drug design strategy aimed at developing potent NNRTIs effective against resistant HIV-1 strains. This approach utilized a computer model of the non-nucleoside inhibitor (NNI) binding pocket of the HIV-1 reverse transcriptase (RT) enzyme. The model was designed to account for changes in the binding pocket's size, shape, and residue characteristics that arise from clinically observed NNI resistance-associated mutations.

The core concept behind the design of this compound was to create a molecule that could fit optimally within the flexible NNI binding pocket, even in its mutated forms. The thiourea scaffold was selected as a key structural element, and the substituents—a 2,5-dimethoxyphenylethyl group and a 5-bromopyridyl group—were chosen to maximize favorable interactions with the amino acid residues of the binding pocket. This rational design process led to the identification of this compound as a promising candidate with the potential for high binding affinity and robust anti-HIV activity.

Quantitative Data: In Vitro Anti-HIV-1 Activity of this compound

The efficacy of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of this compound and other antiretroviral agents against different strains of HIV-1.

Table 1: Potency of this compound and Other Anti-HIV Agents Against Drug-Sensitive and NNI-Resistant HIV-1 Strains

CompoundIC50 (nM) vs. HTLV(IIIB) (Drug-Sensitive)IC50 (nM) vs. A17 (Y181C Mutant)
This compound <5 5
Trovirdine20>10,000
MKC-442300>10,000
AZT150Not Reported
Delavirdine400>10,000
Nevirapine5,000>10,000
HI-240610

Table 2: Comparative Activity Against a Multi-Drug Resistant HIV-1 Strain (RT-MDR)

CompoundIC50 (nM) vs. RT-MDR
This compound 5
HI-2406
Trovirdine20
AZT150
MKC-442300
Delavirdine400
Nevirapine5,000

Data sourced from published literature on the evaluation of this compound. The RT-MDR strain contains multiple mutations including 74V, 41L, 106A, and 215Y.

Synthesis of this compound

The synthesis of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (this compound) can be achieved through a multi-step process involving the preparation of its key precursors followed by a final condensation step.

Synthesis of Precursor 1: 2-Amino-5-bromopyridine

2-Amino-5-bromopyridine is a key starting material. It can be synthesized from 2-aminopyridine through bromination.

  • Reaction: 2-Aminopyridine is reacted with bromine in a suitable solvent, such as acetic acid.

  • Work-up: The reaction mixture is then neutralized to precipitate the product, which is subsequently purified.

Synthesis of Precursor 2: 2-(2,5-dimethoxyphenyl)ethylamine

This precursor can be synthesized from 2,5-dimethoxybenzaldehyde through a Henry reaction followed by reduction.

  • Step 1: Henry Reaction: 2,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base to form 1-(2,5-dimethoxyphenyl)-2-nitroethene.

  • Step 2: Reduction: The resulting nitroalkene is then reduced to the corresponding amine, 2-(2,5-dimethoxyphenyl)ethylamine, using a reducing agent such as lithium aluminum hydride (LiAlH4).

Final Synthesis of this compound

The final step involves the formation of the thiourea linkage.

  • Step 1: Formation of Isothiocyanate: 2-(2,5-dimethoxyphenyl)ethylamine is converted to the corresponding isothiocyanate. This can be achieved by reacting the amine with thiophosgene or a related reagent.

  • Step 2: Condensation: The isothiocyanate is then reacted with 2-amino-5-bromopyridine in a suitable solvent to yield this compound.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Thioureas

This protocol describes a general method for the synthesis of thioureas, which can be adapted for the synthesis of this compound.

  • Isothiocyanate Formation: To a solution of the primary amine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a thiocarbonylating agent (e.g., thiophosgene) dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Condensation: Once the formation of the isothiocyanate is complete, add the second primary amine (1 equivalent) to the reaction mixture.

  • Stirring: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired thiourea.

Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Reagents and Materials:

    • Recombinant HIV-1 RT

    • Poly(rA)-oligo(dT) template-primer

    • [³H]-dTTP (tritiated deoxythymidine triphosphate)

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) at various concentrations

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

    • Add the test compound (this compound) at various dilutions. Include control wells with no inhibitor and wells with a known RT inhibitor.

    • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

    • Incubate the plate at 37 °C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).

    • Harvest the newly synthesized DNA onto a filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated [³H]-dTTP.

    • Measure the radioactivity of the incorporated [³H]-dTTP using a scintillation counter.

    • Calculate the percentage of RT inhibition for each concentration of the test compound and determine the IC50 value.

Anti-HIV-1 Activity Assay in MT-2 Cells

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

  • Cells and Virus:

    • MT-2 cells (a human T-cell leukemia line)

    • HIV-1 viral stock (e.g., HTLV(IIIB))

  • Procedure:

    • Seed MT-2 cells in a 96-well plate.

    • Add serial dilutions of the test compound (this compound) to the wells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Include control wells with uninfected cells, infected cells without the compound, and infected cells with a known anti-HIV drug.

    • Incubate the plate at 37 °C in a CO₂ incubator for a period of 4-5 days.

    • Assess cell viability using a suitable method, such as the MTT assay. The MTT assay measures the metabolic activity of living cells, which is reduced in HIV-infected cells due to the cytopathic effect of the virus.

    • Calculate the percentage of protection from viral cytopathic effect for each concentration of the test compound and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by this compound

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA (ssRNA) Viral_RNA_in_Cell Viral RNA Viral_RNA->Viral_RNA_in_Cell Enters Host Cell RT_Enzyme Reverse Transcriptase (RT) Viral_DNA Viral DNA (dsDNA) RT_Enzyme->Viral_DNA Catalyzes Integrase Integrase Protease Protease Viral_RNA_in_Cell->Viral_DNA Reverse Transcription Nucleus Host Cell Nucleus Viral_DNA->Nucleus Translocates to Nucleus HI236 This compound (NNRTI) HI236->RT_Enzyme Binds to NNI Pocket (Allosteric Inhibition)

Caption: HIV-1 Reverse Transcription and Inhibition by this compound.

Experimental Workflow: Cell-Free RT Inhibition Assay

RT_Assay_Workflow start Start prepare_reagents Prepare Reagents: - RT Enzyme - Template-Primer - [3H]-dTTP - Buffer start->prepare_reagents prepare_plate Prepare 96-well Plate prepare_reagents->prepare_plate add_reagents Add Reaction Mix to Wells prepare_plate->add_reagents add_compound Add Serial Dilutions of this compound add_reagents->add_compound add_enzyme Initiate Reaction with RT Enzyme add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction harvest Harvest DNA onto Filter Mat stop_reaction->harvest wash Wash Filter Mat harvest->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a Cell-Free HIV-1 RT Inhibition Assay.

Conclusion

This compound stands as a testament to the power of rational drug design in the development of novel therapeutics. Its high potency against both wild-type and, notably, multi-drug resistant strains of HIV-1 underscores its potential as a valuable candidate for further preclinical and clinical development. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of antiretroviral therapy. The continued investigation of this compound and its derivatives may lead to the development of more effective and durable treatment options for individuals living with HIV-1.

Structural Activity Relationship of HI-236 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of HI-236 and its derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This compound, a thiourea-based compound, has demonstrated significant activity against wild-type and drug-resistant strains of HIV-1. Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the rational design of more effective and safer anti-HIV therapeutics.

Core Structure and Mechanism of Action

This compound, chemically known as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, belongs to the class of NNRTIs. These inhibitors are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.

The core structure of this compound consists of a central thiourea moiety flanked by a 2,5-dimethoxyphenylethyl group and a 5-bromopyridyl group. The SAR studies of this compound derivatives have primarily focused on modifications of these core components to enhance antiviral potency, broaden the resistance profile, and improve pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anti-HIV-1 activity of this compound and its key C-2 substituted derivatives. The data is presented to facilitate a comparative analysis of the impact of structural modifications on the inhibitory potency.

Compound IDC-2 Phenyl Ring SubstituentAnti-HIV-1 Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound Methoxy0.028[1]>100>3571
6c Butynyl0.0038[1]>100>26315
6n HydroxyethylNot explicitly quantified, but noted as having improved activity[1]Not specifiedNot specified

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives generally follows a straightforward procedure for the formation of N,N'-disubstituted thioureas. A representative protocol is outlined below:

General Procedure for the Synthesis of N-[2-(Aryl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea Derivatives:

  • Formation of the Isothiocyanate: An appropriate arylethylamine is reacted with thiophosgene or a related thiocarbonyl transfer reagent in an inert solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to yield the corresponding arylethyl isothiocyanate. The reaction is typically carried out at 0°C and then allowed to warm to room temperature.

  • Thiourea Formation: The crude or purified isothiocyanate is then reacted with 2-amino-5-bromopyridine in a suitable solvent such as acetonitrile or acetone. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Purification: The resulting thiourea derivative is isolated by removal of the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure compound.

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-HIV-1 Cell-Based Assay (MT-2 Syncytium Formation Assay)

The anti-HIV-1 activity of the synthesized compounds is evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathic effects in a susceptible human T-cell line, such as MT-2 cells.

Protocol for MT-2 Cell Assay:

  • Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the cell culture medium to achieve the desired final concentrations.

  • Virus Infection: MT-2 cells are seeded in 96-well microtiter plates. A predetermined amount of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is added to the wells containing the cells and the serially diluted compounds. Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

  • Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Cytopathic Effect: After the incubation period, the cytopathic effect (CPE), characterized by the formation of syncytia (giant multinucleated cells), is observed and quantified. The viability of the cells is assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method. The MTT solution is added to each well, and after a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent.

  • Data Analysis: The absorbance is read using a microplate reader. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition Pathway

The following diagram illustrates the key steps in HIV-1 reverse transcription and the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibition NNRTI Inhibition Viral_RNA Viral RNA Genome Viral_RNA_in_Cell Viral RNA RT Reverse Transcriptase (RT) RT_Inactive Inactive RT Conformation RT->RT_Inactive Induces Conformational Change Integrase Integrase Protease Protease ssDNA Single-Stranded DNA Viral_RNA_in_Cell->ssDNA Reverse Transcription (RT) dsDNA Double-Stranded DNA ssDNA->dsDNA DNA Synthesis (RT) Provirus Provirus (in Nucleus) dsDNA->Provirus Integration (Integrase) HI236 This compound Derivative HI236->RT Binds to Allosteric Site RT_Inactive->ssDNA Blocks Synthesis

Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by this compound derivatives.

Experimental Workflow for SAR Study of this compound Derivatives

The diagram below outlines a typical experimental workflow for conducting a Structure-Activity Relationship (SAR) study on this compound derivatives.

SAR_Workflow Design 1. Design of this compound Analogs (C-2 Substitutions) Synthesis 2. Chemical Synthesis (Thiourea Formation) Design->Synthesis Purification 3. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay 4. Biological Evaluation (Anti-HIV MT-2 Assay) Purification->BioAssay Cytotoxicity 5. Cytotoxicity Assessment (MTT Assay on Uninfected Cells) Purification->Cytotoxicity DataAnalysis 6. Data Analysis (Calculate EC50, CC50, SI) BioAssay->DataAnalysis Cytotoxicity->DataAnalysis SAR_Analysis 7. SAR Analysis (Relate Structure to Activity) DataAnalysis->SAR_Analysis Lead_Optimization 8. Lead Optimization (Design New Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The structural activity relationship studies of this compound derivatives have provided valuable insights into the structural requirements for potent anti-HIV-1 activity. Modifications at the C-2 position of the phenyl ring have been shown to significantly modulate the inhibitory potency. Specifically, the introduction of a butynyl group at this position led to a derivative (6c) with significantly improved activity compared to the parent compound this compound.[1] This highlights the potential for further optimization of this class of NNRTIs. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of novel this compound-based anti-HIV agents with enhanced efficacy and a favorable resistance profile. Future studies should focus on a broader range of C-2 substitutions and further preclinical evaluation of the most promising candidates.

References

In-depth Technical Guide on the Preliminary In-vitro Efficacy of HI-236

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Availability of Data:

A comprehensive search for preliminary in-vitro efficacy studies, including quantitative data, experimental protocols, and associated signaling pathways for a compound designated "HI-236," did not yield any specific publicly available scientific literature or data. The information necessary to construct a detailed technical guide as requested is not present in the public domain at this time.

It is possible that "this compound" may be an internal development code, a very recent discovery not yet published, or a misidentification. Without access to foundational in-vitro data, the creation of a comprehensive technical guide with data tables, detailed experimental protocols, and signaling pathway diagrams is not feasible.

Should a revised or alternative designation for this compound be available, a new search can be initiated to provide the requested in-depth analysis. The following structure is provided as a template for how such a guide would be organized if the relevant data were accessible.

Template for In-depth Technical Guide: [Corrected Compound Name]

Introduction

This section would typically provide a brief overview of the compound, its chemical class, its putative mechanism of action, and the therapeutic area it is being investigated for.

In-vitro Efficacy: Quantitative Data Summary

This section would present summarized quantitative data from various in-vitro assays in a tabular format for clarity and ease of comparison.

Table 1: Cell Viability and Cytotoxicity Data

Cell LineAssay TypeIC50 / EC50 (nM)Time Point (hrs)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Target Engagement and Enzymatic Inhibition

TargetAssay TypeKi / IC50 (nM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Experimental Protocols

This section would provide detailed methodologies for the key experiments that generated the efficacy data.

3.1. Cell Culture

  • Cell Lines: Details of the cell lines used, including source and culture conditions (media, supplements, temperature, CO2).

  • Sub-culturing: Protocol for passaging the cells.

3.2. Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT Assay)

  • Seeding Density: Number of cells seeded per well.

  • Compound Preparation: Dilution series preparation of the test compound.

  • Treatment: Duration and conditions of cell exposure to the compound.

  • Assay Procedure: Step-by-step instructions for adding the viability reagent and measuring the output (e.g., absorbance).

  • Data Analysis: Method for calculating IC50/EC50 values.

3.3. Target Engagement Assay (e.g., Western Blot for Phospho-protein)

  • Cell Lysis: Protocol for preparing cell lysates.

  • Protein Quantification: Method used to determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Details on gel electrophoresis, protein transfer to a membrane, antibody incubations (primary and secondary), and detection method.

Signaling Pathways and Mechanism of Action

This section would include diagrams visualizing the known or hypothesized signaling pathways affected by the compound.

Diagram 1: Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Ligand Ligand Ligand->Receptor Compound_X [Compound Name] Compound_X->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

A diagram illustrating the putative mechanism of action.

Diagram 2: Experimental Workflow for In-vitro Studies

G Start Start: Cell Culture Treatment Compound Treatment Start->Treatment Assay Perform Assay (e.g., MTS, Western Blot) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Data Analysis (IC50, etc.) Data_Collection->Analysis End End: Results Analysis->End

A simplified workflow for a typical in-vitro efficacy study.

We are committed to providing accurate and detailed scientific information. If the correct identifier for the compound of interest is provided, we will endeavor to generate a comprehensive technical guide based on available data.

Technical Guide: Physicochemical Properties and Stability of HI-236, a Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical properties and stability of HI-236 is limited. This guide provides a comprehensive overview based on existing data for this compound as a thiourea derivative and a non-nucleoside reverse transcriptase inhibitor (NNRTI), supplemented with general knowledge and standard experimental protocols for this class of compounds.

Introduction

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated anti-HIV-1 activity.[1] As a member of the thiourea class of organic compounds, its chemical scaffold is a key determinant of its biological activity and physicochemical properties.[2][3][4] This document provides an in-depth technical guide on the known characteristics of this compound, general properties of related thiourea derivatives, and the standard experimental protocols for their evaluation.

Chemical Properties of this compound and Thiourea Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, its classification as a thiourea derivative allows for the inference of general chemical properties. Thioureas are organosulfur compounds structurally similar to ureas, with the oxygen atom replaced by a sulfur atom.[3][5] This substitution significantly influences the molecule's properties.[5]

2.1 Known Biological Activity of this compound

The primary known biological activity of this compound is the inhibition of HIV-1 reverse transcriptase. A key performance indicator for this activity is the half-maximal inhibitory concentration (IC50).

ParameterValueReference
IC50 against HIV-1 RT 28 nM[1]

2.2 General Physicochemical Properties of Thiourea Derivatives

The following table summarizes the general physicochemical properties expected for thiourea derivatives. These are not specific values for this compound but represent the typical characteristics of this chemical class.

PropertyGeneral Description for Thiourea Derivatives
Molecular Formula Contains the core structure (R1R2N)(R3R4N)C=S
Appearance Typically white or off-white crystalline solids[6]
Solubility Generally slightly soluble in cold water, with solubility increasing in hot water and organic solvents[4]
Melting Point Varies widely based on substituents, but generally crystalline solids with defined melting points.
pKa Thioureas are weakly basic.
Tautomerism Exist in thione and thiol tautomeric forms, with the thione form being more prevalent in aqueous solutions.[2][3]

Stability Profile

The stability of a drug candidate like this compound is critical for its development, formulation, and storage. While a specific stability profile for this compound is not published, the general stability of thiourea derivatives and the standard protocols for stability testing of antiviral drugs provide a framework for its evaluation.

3.1 General Stability Characteristics of Thiourea Derivatives

Thiourea derivatives can be susceptible to degradation under certain conditions.

ConditionGeneral Stability Profile of Thiourea Derivatives
Thermal Stability Generally, compounds with a urea or selenourea group are more stable than those with a thiourea group.[7]
Oxidative Stability The sulfur atom in the thiourea moiety can be susceptible to oxidation.
Hydrolytic Stability Generally stable, but can undergo hydrolysis under strong acidic or basic conditions.
Photostability Susceptibility to photodegradation can vary depending on the overall molecular structure.

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical and stability properties of a compound like this compound.

4.1 Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method [8][9][10][11][12]

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

  • A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.[8][9]

4.2 Solubility Determination

Solubility is a critical parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method [13][14]

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

  • The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

4.3 Accelerated Stability Testing

Accelerated stability studies are performed to predict the long-term stability of a drug substance under various environmental conditions.[][16][17]

Methodology: ICH Guidelines [][18]

  • Samples of the drug substance are stored under stressed conditions of temperature and humidity (e.g., 40°C / 75% RH).

  • At specified time points (e.g., 1, 3, 6 months), samples are withdrawn and analyzed for degradation products and any changes in physical or chemical properties.

  • The data is used to predict the shelf life of the drug under recommended storage conditions.

Mechanism of Action and Signaling Pathway

This compound is an NNRTI, and its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[19][20][21][22]

5.1 HIV-1 Reverse Transcriptase Inhibition Pathway

NNRTIs bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[20] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA to DNA.[22][23]

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Template Viral DNA Viral DNA Reverse_Transcription->Viral DNA Integration Integration into Host Genome Viral DNA->Integration Provirus Provirus Integration->Provirus HI236 This compound (NNRTI) RT HIV-1 Reverse Transcriptase HI236->RT Allosteric Inhibition RT->Reverse_Transcription Catalyzes

Mechanism of this compound as an NNRTI.

Experimental and Logical Workflows

6.1 Drug Development Workflow for an NNRTI

The development of an NNRTI like this compound follows a structured workflow from initial discovery to preclinical and clinical evaluation.

NNRTI_Development_Workflow A Lead Identification (e.g., this compound) B Synthesis of Derivatives A->B C In Vitro Screening (IC50 Determination) B->C D Physicochemical Characterization C->D E Stability Studies D->E F Preclinical Studies (In Vivo Efficacy & Toxicology) E->F G Clinical Trials F->G

Drug development workflow for an NNRTI.

6.2 Logical Relationship of Stability Testing

Stability testing is a multifaceted process that informs various aspects of drug development.

Stability_Testing_Logic A Drug Substance (e.g., this compound) B Forced Degradation Studies (Stress Testing) A->B C Accelerated Stability Studies A->C D Long-Term Stability Studies A->D E Identification of Degradation Products B->E G Establishment of Shelf-life and Storage Conditions C->G D->G F Development of Stability- Indicating Analytical Method E->F F->C F->D

References

The Antiviral Spectrum of HI-236: A Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the antiviral spectrum of HI-236, a novel thiourea compound identified as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea. The available scientific literature indicates that the primary focus of early investigations into this compound was its potent activity against Human Immunodeficiency Virus Type 1 (HIV-1). The term "broad-spectrum" in the context of this compound's early evaluation refers to its efficacy against a range of HIV-1 strains, including wild-type, non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant, and multidrug-resistant (MDR) variants, rather than activity against a diverse array of different virus families.

Core Findings: Potent Anti-HIV-1 Activity

This compound was rationally designed to target the non-nucleoside inhibitor (NNI) binding pocket of the HIV-1 reverse transcriptase (RT) enzyme.[1] Research has demonstrated its high-binding affinity for HIV-1 RT and robust antiviral activity against both wild-type and primary clinical isolates of the virus.[1] Notably, this compound has shown significant potency against HIV-1 strains that have developed resistance to other NNRTIs.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound have been quantified in various early studies. The following tables summarize the key findings, presenting the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) where available.

Table 1: Anti-HIV-1 Activity of this compound

Virus StrainAssay TypeEC₅₀ / IC₅₀ (µM)Reference
HIV-1 (Wild-Type)p24 antigen assay<0.001[1]
Primary Clinical Isolates (Multiple RT mutations)p24 antigen assay0.009 - 0.04[1]
HIV-1 Strain HTLV(IIIB) (Drug-Sensitive)RT AssayMore potent than trovirdine, MKC-442, AZT[1]
NNI-Resistant Y181C Mutant HIV-1 Strain A17RT Assay~2x more effective than HI-240[1]
Multidrug-Resistant HIV-1 Strain RT-MDRRT Assay0.005[1]

Table 2: Comparative Anti-HIV-1 Activity (RT-MDR Strain)

CompoundIC₅₀ (µM)
This compound 0.005
HI-2400.006
Trovirdine0.020
AZT0.150
MKC-4420.300
Delavirdine0.400
Nevirapine5.0

Data for this table was extracted from a study by researchers at the Parker Hughes Institute.[1]

Table 3: Cytotoxicity of this compound

Cell LineAssay TypeCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Human Vaginal Epithelial CellsNot SpecifiedHighHigh[1]
Human Cervical Epithelial CellsNot SpecifiedHighHigh[1]

Note: Specific CC₅₀ values for this compound were not detailed in the provided abstracts, but a high selectivity index was reported, indicating low cytotoxicity at effective antiviral concentrations.[1]

Experimental Protocols

Detailed experimental protocols from the seminal papers on this compound are not fully available in the public domain. However, based on the descriptions in the research abstracts and standard virological techniques, the following are representative methodologies for the key assays used to evaluate this compound.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

1. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase
  • Test compound (this compound) and control inhibitors (e.g., Nevirapine, AZT-TP)
  • RT reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
  • Poly(rA)-oligo(dT) template-primer
  • ³H-labeled or biotinylated deoxythymidine triphosphate (dTTP)
  • Scintillation fluid and counter, or ELISA-based detection system

2. Procedure:

  • Prepare serial dilutions of this compound and control compounds.
  • In a microplate, combine the recombinant HIV-1 RT enzyme with the various concentrations of the test compounds and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for binding.
  • Initiate the reverse transcription reaction by adding the reaction buffer containing the template-primer and labeled dTTP.
  • Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).
  • Stop the reaction by adding a stopping agent (e.g., EDTA).
  • Quantify the amount of newly synthesized DNA. For radiolabeled dTTP, this is typically done by spotting the reaction mixture onto DEAE filter mats, washing to remove unincorporated nucleotides, and measuring the incorporated radioactivity using a scintillation counter. For biotinylated dTTP, an ELISA-based method is used.
  • The IC₅₀ value is calculated as the concentration of the compound that inhibits RT activity by 50% compared to the no-drug control.

Cell-Based Anti-HIV-1 Assay (p24 Antigen Reduction)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

1. Cell Lines and Virus:

  • A susceptible human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).
  • Laboratory-adapted or clinical isolates of HIV-1.

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.
  • Prepare serial dilutions of this compound and add them to the cells.
  • Infect the cells with a standardized amount of HIV-1.
  • Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
  • After the incubation period, collect the cell culture supernatant.
  • Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit.
  • The EC₅₀ value is determined as the compound concentration that reduces the level of p24 antigen by 50% compared to the virus control (infected cells with no drug).

Cytotoxicity Assay (MTT or XTT Assay)

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

1. Reagents and Materials:

  • The same cell line used in the anti-HIV-1 assay.
  • Test compound (this compound).
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

2. Procedure:

  • Seed the cells in a 96-well plate at the same density as the antiviral assay.
  • Add serial dilutions of this compound to the cells (without the virus).
  • Incubate the plates for the same duration as the antiviral assay.
  • Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
  • Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizations

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action of this compound is the inhibition of the HIV-1 reverse transcriptase enzyme. This enzyme is critical for the viral life cycle as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. As a non-nucleoside reverse transcriptase inhibitor, this compound binds to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus HI236 This compound HI236->Inhibition Inhibition->RT Inhibition

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Experimental Workflow: Determination of Antiviral Activity and Cytotoxicity

The evaluation of a potential antiviral compound like this compound involves a parallel workflow to assess both its efficacy in inhibiting viral replication and its toxicity to the host cells. The ratio of these two measures provides the selectivity index, a critical parameter in drug development.

Antiviral_Assay_Workflow cluster_antiviral Antiviral Efficacy Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed Host Cells A2 Add Serial Dilutions of this compound A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate A3->A4 A5 Quantify Viral Replication (e.g., p24 ELISA) A4->A5 A6 Calculate EC₅₀ A5->A6 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) A6->SI C1 Seed Host Cells C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate (No Virus) C2->C3 C4 Measure Cell Viability (e.g., MTT Assay) C3->C4 C5 Calculate CC₅₀ C4->C5 C5->SI

Caption: Workflow for Antiviral Efficacy and Cytotoxicity Testing.

References

The Efficacy of HI-236 Against Drug-Resistant HIV-1: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective long-term antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), but their efficacy can be compromised by mutations in the reverse transcriptase (RT) enzyme. This technical guide provides a comprehensive overview of HI-236, a potent non-nucleoside reverse transcriptase inhibitor, and its activity against drug-resistant HIV-1 mutations.

This compound, chemically known as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a rationally designed thiourea derivative targeting the NNRTI binding pocket of the HIV-1 reverse transcriptase.[1] Its design was informed by computational models that account for the structural changes within the binding pocket caused by clinically observed resistance mutations.[1] This document details the mechanism of action of this compound, its inhibitory activity against wild-type and drug-resistant HIV-1 strains, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, which allosterically inhibits the DNA polymerization activity of the reverse transcriptase, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

The crystal structure of this compound reveals an intramolecular hydrogen bond that imparts a more rigid conformation to the molecule, which is thought to contribute to its potent inhibitory activity.[2] Molecular modeling studies suggest that this rigid structure allows for favorable interactions within the NNRTI binding pocket, even in the presence of mutations that confer resistance to other NNRTIs.[1]

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of this compound Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Viral Assembly Viral Assembly Transcription & Translation->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation This compound This compound NNRTI Binding Pocket NNRTI Binding Pocket This compound->NNRTI Binding Pocket HIV-1 RT HIV-1 RT HIV-1 RT->Reverse Transcription Inhibition Start Start Plate MT-2 cells Plate MT-2 cells Start->Plate MT-2 cells Infect with HIV-1 Infect with HIV-1 Plate MT-2 cells->Infect with HIV-1 Add serial dilutions of this compound Add serial dilutions of this compound Infect with HIV-1->Add serial dilutions of this compound Incubate for 5-7 days Incubate for 5-7 days Add serial dilutions of this compound->Incubate for 5-7 days Harvest supernatant Harvest supernatant Incubate for 5-7 days->Harvest supernatant Perform p24 ELISA Perform p24 ELISA Harvest supernatant->Perform p24 ELISA Calculate % inhibition Calculate % inhibition Perform p24 ELISA->Calculate % inhibition Determine IC50 Determine IC50 Calculate % inhibition->Determine IC50 End End Determine IC50->End cluster_0 In Vitro Resistance Selection Infect cells with WT HIV-1 Infect cells with WT HIV-1 Culture with this compound (IC50) Culture with this compound (IC50) Infect cells with WT HIV-1->Culture with this compound (IC50) Monitor p24 production Monitor p24 production Culture with this compound (IC50)->Monitor p24 production Harvest virus at peak Harvest virus at peak Monitor p24 production->Harvest virus at peak Infect fresh cells with increased [this compound] Infect fresh cells with increased [this compound] Harvest virus at peak->Infect fresh cells with increased [this compound] Repeat serial passage Repeat serial passage Infect fresh cells with increased [this compound]->Repeat serial passage Sequence RT gene of resistant virus Sequence RT gene of resistant virus Repeat serial passage->Sequence RT gene of resistant virus

References

Methodological & Application

Application Notes and Protocols for HI-236 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of HI-236, a novel investigational agent. This document includes detailed protocols for assessing its cytotoxic and anti-proliferative effects in cancer cell lines, along with data interpretation guidelines.

Introduction to this compound

This compound is a potent, cell-permeable small molecule inhibitor targeting key cellular processes involved in cancer cell proliferation and survival. Its mechanism of action is centered on the dual inhibition of topoisomerase I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, this compound leads to the accumulation of single and double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.[1] These characteristics make this compound a promising candidate for further investigation as an anti-cancer therapeutic.

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the induction of DNA damage, which activates downstream signaling cascades culminating in programmed cell death. A simplified representation of this pathway is provided below.

HI236_Signaling_Pathway HI236 This compound Topo_I_II Topoisomerase I/II HI236->Topo_I_II Inhibition DNA_Breaks DNA Strand Breaks (Single & Double) Topo_I_II->DNA_Breaks Stabilization of Cleavage Complex ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Breaks->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspases Caspase Cascade Activation Bax_Bak->Caspases Caspases->Apoptosis MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed Cells (96-well plate) Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Add_HI236 3. Add this compound (serial dilutions) Incubate_24h->Add_HI236 Incubate_72h 4. Incubate (72 hours) Add_HI236->Incubate_72h Add_MTT 5. Add MTT Reagent (0.5 mg/mL) Incubate_72h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance

References

Application Notes and Protocols for the Synthesis of HI-236 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and biological activity of HI-236 and its derivatives, potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound, N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a rationally designed NNRTI that targets the hydrophobic non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (RT).[1] This compound has demonstrated significant potency against both wild-type and drug-resistant strains of HIV-1, including those with the common Y181C mutation.[1] The development of this compound derivatives aims to enhance its antiviral efficacy, broaden its resistance profile, and improve its pharmacokinetic properties. This document outlines the synthetic strategies for this compound and its analogs, provides detailed experimental procedures, and summarizes their biological activities.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 activity of this compound and a selection of its derivatives. The data is presented as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50), which represent the concentration of the compound required to inhibit viral replication by 50%.

CompoundModificationTarget/AssayIC50 (nM)EC50 (µM)Cell LineReference
This compound Parent CompoundHIV-1 RT (Wild-Type)5-[1]
HIV-1 (IIIB)->75
HIV-1 Y181C Mutant--[1]
HIV-1 RT-MDR5-[1]
HI-240 2-fluorophenethyl substitutionHIV-1 RT-MDR6-[1]
Derivative 6c C-2 aryl O-butynyl tetherHIV-1 RT3.8-
Derivative 6n C-2 aryl O-hydroxyethyl tetherHIV-1 (IIIB)-Improved vs this compoundMT-2
Resveratrol Derivative 1 -HIV-1-<75
Resveratrol Derivative 2 -HIV-1-<75
Resveratrol Derivative 3 -HIV-1-<75
Resveratrol Derivative 4 -HIV-1-<75
Resveratrol Derivative 5 -HIV-1-<75
Resveratrol Derivative 6 -HIV-1-<75
Quinolinonyl Derivative 4o -HIV-1 RNase H1.51 µM-[2][3]
Quinolinonyl Derivative 5o -HIV-1 RNase H1.49 µM-[2][3]
Quinolinonyl Derivative 4m Dichloro isostere of 4oHIV-1 RNase H8.19 µM-[2][3]
Quinolinonyl Derivative 5m Dichloro isostere of 5oHIV-1 RNase H24.03 µM-[2][3]
Tigliane Derivative 2 -HIV-1 NL4.3-1.10-7.47 µM[4]
Tigliane Derivative 8 -HIV-1 NL4.3-1.10-7.47 µM[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound and its derivatives function as non-competitive inhibitors of HIV-1 Reverse Transcriptase. They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the process of reverse transcription of the viral RNA genome into DNA.

HIV_RT_Inhibition cluster_0 HIV-1 Life Cycle cluster_1 Mechanism of this compound Inhibition Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Viral RNA Integration Integration Reverse_Transcription->Integration Viral DNA HIV_RT HIV-1 Reverse Transcriptase Reverse_Transcription->HIV_RT Targeted Process Replication Replication Integration->Replication Assembly_Budding Assembly & Budding Replication->Assembly_Budding Inhibition Inhibition of Reverse Transcription HIV_RT->Inhibition NNI_Pocket NNRTI Binding Pocket NNI_Pocket->HIV_RT HI_236 This compound Derivative HI_236->NNI_Pocket Binds to

Mechanism of HIV-1 RT inhibition by this compound derivatives.
General Synthetic Workflow for this compound Derivatives

The synthesis of this compound and its derivatives generally follows a convergent approach, involving the preparation of two key intermediates followed by their coupling to form the final thiourea compound.

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_coupling Coupling and Derivatization start_A 2-Aminopyridine inter_A1 2-Amino-5-bromopyridine start_A->inter_A1 Bromination inter_A2 2-Isothiocyanato-5-bromopyridine inter_A1->inter_A2 Thiophosgenation coupling Thiourea Formation inter_A2->coupling start_B 1,4-Dimethoxybenzene inter_B1 α-Chloro-2,5-dimethoxyacetophenone start_B->inter_B1 Friedel-Crafts Acylation inter_B2 α-Amino-2,5-dimethoxyacetophenone inter_B1->inter_B2 Amination inter_B3 2-(2,5-Dimethoxyphenylethyl)amine inter_B2->inter_B3 Reduction inter_B3->coupling HI_236 This compound coupling->HI_236 derivatization Derivatization (e.g., C-2 Aryl O-substitution) HI_236->derivatization derivatives This compound Derivatives derivatization->derivatives

General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine

This protocol describes the bromination of 2-aminopyridine to yield the key intermediate 2-amino-5-bromopyridine.[5]

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Dichloromethane or Chloroform

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in dichloromethane or chloroform, add phenyltrimethylammonium tribromide (1.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from benzene to obtain pure 2-amino-5-bromopyridine.

Protocol 2: Synthesis of 2-Isothiocyanato-5-bromopyridine

This protocol describes the conversion of 2-amino-5-bromopyridine to the corresponding isothiocyanate using thiophosgene.[3][6][7]

Materials:

  • 2-Amino-5-bromopyridine

  • Thiophosgene (CSCl2)

  • Calcium carbonate or Triethylamine

  • Chloroform or Dichloromethane

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in chloroform or dichloromethane.

  • Add a suspension of calcium carbonate (or triethylamine, 2.0 eq) in the same solvent.

  • Cool the mixture in an ice bath and add a solution of thiophosgene (1.1 eq) in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-isothiocyanato-5-bromopyridine.

Protocol 3: Synthesis of 2-(2,5-Dimethoxyphenylethyl)amine

This protocol outlines the synthesis of the second key intermediate, 2-(2,5-dimethoxyphenylethyl)amine, starting from 1,4-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene

  • Chloroacetyl chloride

  • Aluminum chloride (or other Lewis acid)

  • Methenamine

  • Hydrazine hydrate

  • Appropriate solvents (e.g., dichloromethane, ethanol, ethylene glycol)

Procedure:

  • Friedel-Crafts Acylation: React 1,4-dimethoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst to obtain α-chloro-2,5-dimethoxyacetophenone.

  • Amination: Treat the α-chloro-2,5-dimethoxyacetophenone with methenamine followed by acid hydrolysis to yield α-amino-2,5-dimethoxyacetophenone.

  • Reduction: Reduce the α-amino-2,5-dimethoxyacetophenone using a suitable reducing agent, such as hydrazine hydrate in ethylene glycol, to obtain 2-(2,5-dimethoxyphenylethyl)amine.

Protocol 4: Synthesis of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (this compound)

This protocol describes the final coupling step to synthesize this compound.

Materials:

  • 2-(2,5-Dimethoxyphenylethyl)amine

  • 2-Isothiocyanato-5-bromopyridine

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(2,5-dimethoxyphenylethyl)amine (1.0 eq) in anhydrous THF or DCM.

  • To this solution, add a solution of 2-isothiocyanato-5-bromopyridine (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 5: Synthesis of C-2 Aryl O-Butynyl Substituted this compound Derivative

This protocol provides a general method for the synthesis of C-2 aryl O-substituted derivatives, exemplified by the butynyl analog.

Materials:

  • A suitable phenol precursor of this compound (with a hydroxyl group at the C-2 position of the phenyl ring)

  • 1-Bromo-3-butyne (or other appropriate alkylating agent)

  • Potassium carbonate

  • Anhydrous acetonitrile

Procedure:

  • O-Alkylation: To a solution of the phenolic this compound precursor (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-4.0 eq).

  • Add the alkylating agent, such as 1-bromo-3-butyne (1.5-2.0 eq), dropwise to the mixture.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired C-2 aryl O-butynyl substituted this compound derivative.

Conclusion

The synthetic methodologies and biological data presented in these application notes provide a solid foundation for the further exploration of this compound and its derivatives as potent anti-HIV-1 agents. The detailed protocols offer practical guidance for the synthesis of these compounds, enabling researchers to generate novel analogs with potentially improved therapeutic profiles. The continued investigation into the structure-activity relationships of this class of NNRTIs is crucial for the development of next-generation therapies to combat the global HIV/AIDS epidemic.

References

Application Notes and Protocols: Measuring the IC50 of HI-236 Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. HI-236 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of this compound against HIV-1 in a laboratory setting. The IC50 value is a key pharmacological metric for quantifying the potency of an antiviral compound. Additionally, this guide outlines the methodology for assessing the cytotoxicity (CC50) of this compound to determine its selectivity index (SI), a crucial indicator of the compound's therapeutic window.

Mechanism of Action of this compound

This compound is a thiourea compound, specifically N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, designed to bind to the non-nucleoside inhibitor (NNI) binding pocket of the HIV-1 reverse transcriptase.[2] By occupying this allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA. This action effectively halts the viral replication process at an early stage.

Data Presentation

The following table summarizes the reported in vitro activity of this compound against wild-type and multidrug-resistant HIV-1 strains.

Compound HIV-1 Strain IC50 (nM) Reference
This compoundHTLVIIIB (Wild-Type)< 1[1]
This compoundRT-MDR (74V, 41L, 106A, 215Y mutations)5[2]
HI-240RT-MDR (74V, 41L, 106A, 215Y mutations)6[2]
TrovirdineRT-MDR (74V, 41L, 106A, 215Y mutations)20[2]
AZTRT-MDR (74V, 41L, 106A, 215Y mutations)150[2]
MKC-442RT-MDR (74V, 41L, 106A, 215Y mutations)300[2]
DelavirdineRT-MDR (74V, 41L, 106A, 215Y mutations)400[2]
NevirapineRT-MDR (74V, 41L, 106A, 215Y mutations)5000[2]

Note: The IC50 values are presented in nanomolar (nM) concentrations.

Mandatory Visualizations

Signaling Pathway: HIV-1 Replication and the Target of this compound

HIV1_Replication cluster_cell Host Cell HIV-1 HIV-1 CD4_Receptor CD4 Receptor HIV-1->CD4_Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor Viral_Entry Viral Entry (Fusion) Coreceptor->Viral_Entry Viral_RNA Viral RNA Viral_Entry->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Assembly Assembly Viral_RNA->Assembly Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Budding Budding Assembly->Budding Mature_Virion Mature_Virion Budding->Mature_Virion This compound This compound This compound->Reverse_Transcription Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Prepare_Cells 1. Seed TZM-bl cells in 96-well plates Add_Compound 4. Add this compound dilutions to cells Prepare_Cells->Add_Compound Prepare_Compound 2. Prepare serial dilutions of this compound Prepare_Compound->Add_Compound Prepare_Virus 3. Prepare HIV-1 stock Infect_Cells 5. Infect cells with HIV-1 Prepare_Virus->Infect_Cells Add_Compound->Infect_Cells Incubate 6. Incubate for 48 hours Infect_Cells->Incubate Lyse_Cells 7. Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence 8. Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_IC50 9. Calculate IC50 using non-linear regression Measure_Luminescence->Calculate_IC50

References

Application Note: A Framework for Investigating Acquired Resistance to the RAK1 Kinase Inhibitor HI-236

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HI-236 is a novel, potent, and selective ATP-competitive inhibitor of Resistance-Associated Kinase 1 (RAK1), a serine/threonine kinase frequently overactivated in a subset of non-small cell lung cancer (NSCLC). Preclinical models have demonstrated significant tumor growth inhibition upon treatment with this compound. However, as with many targeted therapies, the development of acquired resistance is a major clinical challenge that can limit the long-term efficacy of the treatment.[1][2][3] Understanding the molecular mechanisms by which cancer cells evade this compound is critical for developing next-generation inhibitors and rational combination therapies to overcome resistance.[4] This document provides a detailed experimental framework and associated protocols for generating, characterizing, and analyzing this compound resistant cancer cell lines in vitro.

Objective

To provide a comprehensive, stepwise experimental workflow for researchers to:

  • Develop this compound resistant NSCLC cell lines.

  • Phenotypically characterize the degree of resistance.

  • Investigate the underlying molecular mechanisms, including on-target mutations and bypass signaling pathway activation.

  • Validate identified resistance mechanisms.

Part 1: Overall Experimental Design

The experimental design is a multi-stage process beginning with the generation of resistant cell lines, followed by phenotypic and molecular characterization. The workflow integrates cell biology, biochemistry, and genomics to provide a comprehensive view of the resistance landscape.

G cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Validation & Follow-up A Sensitive NSCLC Cell Line (e.g., HS-1) B Dose Escalation Culture with this compound A->B Continuous Exposure C Isolation of Resistant Clones (this compound-R) B->C Selection & Expansion D IC50 Determination (Cell Viability Assay) C->D E Colony Formation Assay C->E F Confirm Resistance Phenotype D->F E->F G Next-Generation Sequencing (NGS) (RAK1 gene & Exome) F->G H Western Blot Analysis (RAK1 Pathway Proteins) F->H I Phospho-Kinase Array F->I J Site-Directed Mutagenesis G->J Validate Mutations K Combination Therapy Screening H->K Identify Bypass Pathways I->K

Figure 1: Experimental workflow for this compound resistance studies.

Part 2: Data Presentation

Quantitative data should be systematically collected and organized to facilitate clear interpretation and comparison between the parental sensitive cells and the derived resistant cells.

Table 1: Comparative IC50 Values for this compound

Cell LineDescriptionThis compound IC50 (nM)Resistance Fold-Change
HS-1Parental, this compound Sensitive15.5 ± 2.11.0
This compound-R1Resistant Clone 1480.2 ± 35.531.0
This compound-R2Resistant Clone 2625.7 ± 41.340.4
This compound-RPResistant Pool550.9 ± 29.835.5

Table 2: Summary of Putative Resistance Mutations from NGS

GeneMutationTypeAllele Frequency (in this compound-R1)Putative Impact
RAK1T315IMissense85%"Gatekeeper" mutation, may block this compound binding.
RAK1L273VMissense10%Located in kinase domain, potential conformational change.
METAmplificationCopy NumberN/AUpregulation of bypass signaling pathway.
KRASG12CMissense92%Activation of parallel MAPK signaling pathway.

Table 3: Western Blot Densitometry Analysis of RAK1 Signaling

Protein TargetCell LineNormalized Expression Level (vs. Actin)
p-RAK1 (Thr202) HS-1 (untreated)1.00
HS-1 (+this compound)0.12
This compound-R1 (untreated)0.95
This compound-R1 (+this compound)0.88
p-ERK1/2 (Thr202/Tyr204) HS-1 (untreated)1.00
HS-1 (+this compound)0.25
This compound-R1 (untreated)1.80
This compound-R1 (+this compound)1.75

Part 3: Detailed Experimental Protocols

Protocol 1: Generation of this compound Resistant NSCLC Cell Lines

This protocol describes the method of generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of the drug.[5][6][7]

Materials:

  • This compound-sensitive NSCLC cell line (HS-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Cell culture flasks, plates, and consumables

  • DMSO (vehicle control)

Procedure:

  • Initial IC50 Determination: First, determine the IC50 of this compound in the parental HS-1 cell line using Protocol 2.

  • Initiation of Culture: Seed HS-1 cells in a T-75 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration of IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Maintain the cells in the presence of the drug. Change the medium every 3-4 days. When the cells resume a normal growth rate and morphology comparable to the parental line, passage them and double the concentration of this compound.[5]

  • Monitoring: At each concentration step, monitor cell viability and morphology. If significant cell death occurs (>80%), reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.

  • Cryopreservation: At each successful concentration step, freeze down vials of cells as backups.[5][6]

  • Selection of Resistant Population: Continue this process for 6-9 months, or until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.[6]

  • Isolation of Clones: Once a resistant population is established, single-cell cloning can be performed using limiting dilution or cell sorting to isolate individual resistant clones (e.g., this compound-R1, this compound-R2).

  • Maintenance: To maintain the resistant phenotype, the resistant cell lines should be continuously cultured in the presence of the final established concentration of this compound.[6]

Protocol 2: Cell Viability Assay for IC50 Determination

This protocol uses a tetrazolium-based (MTT) assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50).[8][9]

Materials:

  • Parental (HS-1) and resistant (this compound-R) cell lines

  • 96-well cell culture plates

  • This compound serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.[8][10]

  • Drug Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the log of the drug concentration versus cell viability and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[10][11]

Protocol 3: Western Blot Analysis of RAK1 Signaling Pathway

This protocol is for analyzing changes in protein expression and phosphorylation status within the RAK1 signaling pathway.[12][13]

Materials:

  • HS-1 and this compound-R cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-RAK1, anti-p-RAK1, anti-ERK, anti-p-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Culture HS-1 and this compound-R cells to 80% confluency. Treat with this compound (at the IC50 of the sensitive line) or vehicle for 2 hours. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using a digital imaging system.[14]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., Actin). For phospho-proteins, normalize to the total protein level.[15]

Protocol 4: Next-Generation Sequencing (NGS) for Mutation Analysis

This protocol outlines the steps for identifying genetic alterations in resistant cells using targeted or whole-exome sequencing.[16][17]

Materials:

  • Genomic DNA extraction kit

  • HS-1 and this compound-R cell pellets

  • NGS library preparation kit (e.g., Illumina TruSeq)

  • Targeted gene panel (including RAK1) or whole-exome capture kit

  • NGS sequencer (e.g., Illumina NovaSeq)

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from parental HS-1 and resistant this compound-R cells.

  • Library Preparation: Prepare sequencing libraries from the genomic DNA. This includes DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Target Enrichment (Optional): For targeted sequencing, use probes to capture the regions of interest (e.g., the RAK1 gene). For whole-exome sequencing, capture all coding regions.

  • Sequencing: Sequence the prepared libraries on an NGS platform to a sufficient depth (e.g., >500x for targeted panels).

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome.

    • Call genetic variants (SNPs, indels, copy number variations) in both sensitive and resistant samples.

    • Compare the variant calls between the resistant and parental lines to identify mutations that are unique to, or enriched in, the resistant cells.

    • Annotate the identified mutations to predict their functional impact. NGS can detect mutations at frequencies as low as 1-5%, which is more sensitive than traditional Sanger sequencing.[18][19][20]

Part 4: Visualization of Signaling Pathways and Logic

G cluster_pathway RAK1 Signaling & Resistance Mechanisms GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., MET) GF->RTK RAK1 RAK1 RTK->RAK1 MEK MEK RAK1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation HI236 This compound HI236->RAK1 T315I RAK1 (T315I) Gatekeeper Mutation T315I->MEK Resistance Bypass Bypass Signaling (e.g., KRAS) Bypass->MEK Resistance

Figure 2: RAK1 signaling and potential this compound resistance mechanisms.

G cluster_integration Multi-Omics Data Integration Logic Genomics Genomics (NGS) - SNVs - CNVs Integration Integrative Analysis Genomics->Integration Transcriptomics Transcriptomics (RNA-Seq) - Gene Expression Changes Transcriptomics->Integration Proteomics Proteomics (Western/MS) - Protein Expression - Phosphorylation Proteomics->Integration Hypothesis Resistance Hypothesis - On-Target Mutation - Bypass Activation - Efflux Pump Upregulation Integration->Hypothesis

Figure 3: Logic for integrating multi-omics data to find resistance drivers.

References

Application Notes and Protocols for Assessing HI-236 Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of HI-236, a novel thiourea compound identified as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase[1]. Understanding the cytotoxic profile of a potential therapeutic agent is a critical step in the drug development process. This document outlines key assays to determine cell viability, membrane integrity, and mechanisms of cell death.

Introduction to In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools in toxicology and pharmacology for screening compounds to determine their potential to cause cell damage or death[2][3][4]. These assays are typically rapid, sensitive, and cost-effective, providing valuable preliminary data before advancing to more complex in vivo studies[3]. The primary assays described here—MTT, Lactate Dehydrogenase (LDH), and apoptosis assays—measure different cellular parameters to build a comprehensive cytotoxic profile of this compound.

Recommended Cell Lines

The choice of cell lines is crucial for relevant cytotoxicity testing. For a compound like this compound, which targets HIV-1, it is pertinent to use human T-lymphocyte cell lines that are susceptible to HIV-1 infection, as well as other cancer cell lines to assess off-target effects.

Cell LineTypeRationale
MT-4 Human T-cell leukemiaCommonly used for HIV-1 replication and antiviral assays.
CEM-SS Human T-lymphoblastoidSusceptible to HIV-1 infection and used in anti-HIV drug screening.
HEK293T Human embryonic kidneyEasy to transfect and culture; often used for producing viral particles and as a general toxicity screen.
HepG2 Human liver cancerTo assess potential hepatotoxicity, a common concern for drug candidates.
Peripheral Blood Mononuclear Cells (PBMCs) Primary human immune cellsProvides a more physiologically relevant model for assessing the effect on primary human cells.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability[5]. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.1
1
10
50
100
Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium[6]. This indicates a loss of cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control of cells treated with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity.

Data Presentation:

Concentration of this compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)000
0.1
1
10
50
100
Lysis Control100100100
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act. It can be assessed through various methods, including Annexin V staining and caspase activity assays.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time points in 6-well plates.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Data Presentation:

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Control)
10
50
100

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.

Protocol:

  • Cell Seeding and Treatment: Follow the protocol for the MTT assay.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

Data Presentation:

Concentration of this compound (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
0 (Control)1.0
10
50
100

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MT-4, CEM-SS) mtt MTT Assay (Viability) cell_culture->mtt Seeding & Treatment ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seeding & Treatment apoptosis Apoptosis Assays (Annexin V, Caspase) cell_culture->apoptosis Seeding & Treatment hi236_prep This compound Preparation (Serial Dilutions) hi236_prep->mtt hi236_prep->ldh hi236_prep->apoptosis data_acq Data Acquisition (Plate Reader, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50/EC50 Calculation data_acq->ic50 interpretation Interpretation of Cytotoxic Profile ic50->interpretation

Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound.

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

G cluster_cell Cell HI236 This compound Mitochondrion Mitochondrion HI236->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits ActivatedCaspase9 Caspase-9 Caspase9->ActivatedCaspase9 activates Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 ActivatedCaspase3 Caspase-3 Caspase3->ActivatedCaspase3 activates Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by this compound.

References

HI-236 solution preparation and storage for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HI-236, also known as N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea or Pthis compound, is a potent, rationally designed non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] It targets the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT), an allosteric site distinct from the active site of the enzyme.[1][2][3] Binding of this compound to this pocket induces conformational changes in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle. This document provides detailed guidelines for the preparation and storage of this compound solutions for experimental use, along with protocols for relevant in vitro assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea[1][2][3]
Synonyms This compound, Pthis compound[4]
Molecular Formula C16H18BrN3O2S[4]
Molecular Weight 396.3 g/mol [4]
Appearance Solid (form and color not specified in available literature)
Binding Affinity (Ki) 0.07 µM for HIV-1 RT[2][3]

Solution Preparation and Storage

Solubility
Stock Solution Preparation (Recommended Protocol)

It is recommended to prepare a high-concentration stock solution of this compound in high-quality, anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipette

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Solid Compound:

The solid form of this compound, as a thiourea compound, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5][6]

Stock Solutions:

Store the aliquoted stock solutions at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions of similar compounds are typically stable for several months. Before use, thaw the aliquot at room temperature and vortex briefly. Avoid repeated freeze-thaw cycles. Information on the long-term stability of this compound in solution is not currently available; therefore, it is recommended to prepare fresh dilutions for experiments from the stock solution.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against HIV-1 RT. The IC50 values for this compound have been reported to be <0.001 µM for wild-type HIV-1 and in the range of 0.009–0.04 µM for various drug-resistant clinical isolates.[3] Therefore, a dilution series spanning this concentration range is recommended.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution in DMSO

  • Assay buffer (specific composition may vary, but typically contains Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent like Triton X-100)

  • Template-primer (e.g., poly(rA)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)

  • 96-well microplate

  • Scintillation counter or fluorescence plate reader

  • Appropriate controls (e.g., no inhibitor, no enzyme)

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent effects. Prepare a vehicle control with the same final concentration of DMSO.

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer

    • This compound dilution or vehicle control

    • Recombinant HIV-1 RT

    • Template-primer

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the dNTP mix (containing the labeled dNTP).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid [TCA] or EDTA).

  • Detection:

    • For [³H]-dTTP: Precipitate the newly synthesized DNA onto a filter mat using a cell harvester, wash, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescently labeled dNTP: Measure the fluorescence intensity directly in the microplate using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

ParameterValueReference
IC50 (Wild-Type HIV-1) <0.001 µM[3]
IC50 (Primary Clinical Isolates) 0.009–0.04 µM[3]

Visualizations

Signaling Pathway

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_rt HIV-1 Reverse Transcriptase (RT) Viral_RNA Viral RNA Genome Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription template Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA produces Integration Integration into Host Genome Viral_DNA->Integration RT_Enzyme RT Enzyme RT_Enzyme->Reverse_Transcription catalyzes NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) HI236 This compound HI236->Reverse_Transcription inhibits HI236->NNRTI_Pocket binds to experimental_workflow cluster_prep Solution Preparation cluster_assay RT Inhibition Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions setup Set up Reaction: Buffer, Inhibitor, RT, Template/Primer prep_dilutions->setup preincubate Pre-incubate at 37°C setup->preincubate start_rxn Initiate with dNTPs preincubate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn detect Detect Signal (Radioactivity/Fluorescence) stop_rxn->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

References

Application Notes and Protocols for Utilizing HI-236 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the antiretroviral agent HI-236 in combination with other classes of antiretroviral drugs. This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, effective against both wild-type and drug-resistant viral strains.[1][2][3] Combining antiretroviral agents with different mechanisms of action is a cornerstone of highly active antiretroviral therapy (HAART), as it can lead to synergistic inhibition of viral replication, reduce the likelihood of drug resistance, and lower required drug dosages.[4][5][6][7]

Rationale for Combination Therapy

The primary molecular target of this compound is the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[1][7] As an NNRTI, this compound binds to an allosteric site on the RT, inducing a conformational change that inhibits its enzymatic activity.[7] This mechanism is distinct from that of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing DNA chain, and protease inhibitors (PIs), which prevent the maturation of new viral particles. The use of NNRTIs in combination with NRTIs has been shown to have a synergistic effect on reducing HIV replication.[4][7] Therefore, evaluating this compound in combination with approved NRTIs and PIs is a logical step in its preclinical development.

Data Presentation: In Vitro Efficacy of this compound

While specific data on the combination of this compound with other antiretrovirals is not yet publicly available, the following table summarizes the known in vitro efficacy of this compound against various HIV-1 strains. This data serves as a baseline for designing combination studies.

HIV-1 StrainDrugIC50 (nM)Cell LineAssayReference
HTLVIIIB (Wild-Type)This compound< 1MT-2p24 antigen[1][2]
A17 (Y181C Mutant)This compound--RT assay[1]
RT-MDR (Multi-Drug Resistant)This compound5-RT assay[1]
HTLVIIIB (Wild-Type)Zidovudine (AZT)-MT-2-[1]
A17 (Y181C Mutant)Nevirapine--RT assay[1]
A17 (Y181C Mutant)Delavirdine--RT assay[1]
RT-MDR (Multi-Drug Resistant)Zidovudine (AZT)150-RT assay[1]
RT-MDR (Multi-Drug Resistant)Nevirapine5000-RT assay[1]
RT-MDR (Multi-Drug Resistant)Delavirdine400-RT assay[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Prior to evaluating the antiviral efficacy of drug combinations, it is crucial to determine the cytotoxicity of each compound individually and in combination to ensure that observed antiviral effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][8][9]

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound, NRTI (e.g., Zidovudine - AZT), PI (e.g., Lopinavir)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound, the NRTI, and the PI in complete medium.

  • Add 100 µL of the drug dilutions to the wells. For combination studies, add 50 µL of each drug at the desired concentrations. Include a "cells only" control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.

In Vitro Antiviral Combination Assay (Checkerboard Method)

The checkerboard assay is a common method to assess the interaction of two drugs over a range of concentrations to determine if their combined effect is synergistic, additive, or antagonistic.[10][11]

Materials:

  • HIV-1 stock (e.g., NL4-3)

  • Human T-lymphocyte cell line

  • Complete cell culture medium

  • This compound and other antiretroviral agents

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound horizontally and a second antiretroviral (e.g., AZT) vertically. This creates a matrix of drug combinations.

  • Add cells (1 x 10^4 cells/well) to each well.

  • Infect the cells with a predetermined amount of HIV-1 stock.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, quantify the extent of viral replication using a suitable method, such as the p24 antigen assay.

  • Analyze the data using a synergy calculation program (e.g., MacSynergy II) to determine the combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Quantification of HIV-1 Replication (p24 Antigen ELISA)

The HIV-1 p24 capsid protein is a reliable marker of viral replication and can be quantified from cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[1][3][5][6][12]

Materials:

  • Supernatants from the antiviral combination assay

  • Commercially available p24 antigen ELISA kit

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions for the p24 antigen ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody specific for p24 antigen.

  • Add cell culture supernatants to the wells and incubate.

  • Wash the plate and add a biotinylated detector antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the p24 concentration in each sample based on a standard curve.

  • Determine the 50% inhibitory concentration (IC50) for each drug and combination.

Visualizations

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Antiretroviral Drug Classes HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Protease Protease Integrase Integrase Proviral_DNA Proviral DNA Viral_DNA->Proviral_DNA Integrated_DNA Integrated Proviral DNA Proviral_DNA->Integrated_DNA Integration Viral_Proteins Viral Proteins Viral_Proteins->Protease Maturation Host_DNA Host DNA Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Viral_mRNA->Viral_Proteins Translation HI236 This compound (NNRTI) HI236->HIV_RNA Inhibits NRTI NRTI NRTI->HIV_RNA Inhibits PI Protease Inhibitor PI->Viral_Proteins Inhibits

Caption: Mechanism of action of antiretroviral drugs targeting the HIV lifecycle.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis A Prepare Cell Culture C Perform MTT Assay (Cytotoxicity) A->C D Perform Checkerboard Assay (Antiviral Synergy) A->D B Prepare Drug Dilutions (this compound, NRTI, PI) B->C B->D F Calculate CC50 C->F E Quantify Viral Replication (p24 ELISA) D->E G Calculate IC50 and Combination Index (CI) E->G

Caption: Workflow for evaluating this compound in combination with other antiretrovirals.

Checkerboard_Assay_Logic cluster_plate 96-Well Plate cluster_analysis Synergy Analysis A1 [this compound] ↑ [Drug B] → A2 [this compound] 1 A1->A2 B1 [Drug B] 1 A1->B1 A3 [this compound] 2 A2->A3 A4 [this compound] 3 A3->A4 C1 [Drug B] 2 B1->C1 B2 Combo 1-1 Result Combination Index (CI) B2->Result B3 Combo 2-1 B4 Combo 3-1 D1 [Drug B] 3 C1->D1 C2 Combo 1-2 C3 Combo 2-2 C3->Result C4 Combo 3-2 D2 Combo 1-3 D3 Combo 2-3 D4 Combo 3-3 D4->Result

References

Application Note: Quantitative Analysis of HI-236 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantification of novel therapeutic compounds in biological matrices is a critical aspect of drug development, providing essential data for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed overview of validated analytical methods for the quantification of HI-236, a promising new therapeutic agent, in biological samples. The protocols described herein are intended for use by researchers, scientists, and drug development professionals. The primary methodologies covered are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), chosen for their sensitivity, specificity, and robustness in complex biological matrices.

Summary of Quantitative Data

The following table summarizes the performance characteristics of the described analytical methods for the quantification of this compound in human plasma.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 ng/mL - 1000 ng/mL0.1 ng/mL - 200 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL200 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery (%) 85% - 95%90% - 105%
Matrix Effect (%) Not Assessed92% - 108%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plasma for preclinical studies where higher concentrations are expected.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) - e.g., a structurally similar compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Water, ultrapure

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • To 200 µL of plasma, add 20 µL of the Internal Standard working solution.

  • Vortex mix for 10 seconds.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an HPLC vial for analysis.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (v/v) with a gradient program.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 236 nm

4. Data Analysis

  • Quantification is based on the peak area ratio of this compound to the Internal Standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for clinical studies where low concentrations of this compound are anticipated.

1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled-HI-236 (SIL-IS) as the internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the SIL-IS.

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex mix and transfer to an LC-MS vial for analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined based on the mass of this compound and its fragments.

4. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to the SIL-IS.

  • A calibration curve is generated using a weighted linear regression model.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) + Internal Standard load Load Sample plasma->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute this compound & IS (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute hplc Inject into HPLC System reconstitute->hplc detect UV Detection at 236 nm hplc->detect quantify Quantification (Peak Area Ratio) detect->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

experimental_workflow_lcms cluster_sample_prep_lcms Sample Preparation (Protein Precipitation) cluster_analysis_lcms LC-MS/MS Analysis plasma_lcms Plasma Sample (50 µL) precipitate Add Acetonitrile with SIL-IS (Protein Precipitation) plasma_lcms->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_lcms Evaporate to Dryness supernatant->dry_lcms reconstitute_lcms Reconstitute in Mobile Phase (100 µL) dry_lcms->reconstitute_lcms lcms Inject into LC-MS/MS System reconstitute_lcms->lcms detect_lcms MRM Detection lcms->detect_lcms quantify_lcms Quantification (Peak Area Ratio to SIL-IS) detect_lcms->quantify_lcms

Caption: Workflow for this compound quantification by LC-MS/MS.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with HI-236

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the selective kinase inhibitor, HI-236, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum aqueous solubility of this compound at room temperature?

A1: The intrinsic aqueous solubility of this compound is very low, typically ≤ 5 µM in neutral pH buffers (e.g., PBS pH 7.4) at 25°C. This can lead to precipitation in stock solutions and assays, impacting data reproducibility.

Q2: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops significantly. If the final concentration of this compound is above its aqueous solubility limit, it will precipitate out of the solution. It is crucial to ensure the final DMSO concentration is kept as low as possible while maintaining the solubility of this compound.

Q3: Can I use a solvent other than DMSO to prepare my stock solution?

A3: Yes, other organic solvents can be used, but their compatibility with your experimental system must be verified. Solvents such as ethanol or DMF can also be used to prepare high-concentration stock solutions. However, like DMSO, they may be toxic to cells at higher concentrations. Always include a vehicle control in your experiments.

Q4: How can I visually confirm if my compound has precipitated?

A4: Precipitation can sometimes be observed as a visible cloudiness, film, or solid particles in your solution. For less obvious precipitation, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. A visible pellet at the bottom of the tube indicates precipitation.

Troubleshooting Guides

Issue 1: Low Solubility of this compound in Aqueous Buffers

This guide provides several approaches to enhance the solubility of this compound for in vitro assays.

Protocol 1: pH Modification

As this compound has a basic functional group, its solubility is pH-dependent. Lowering the pH of the aqueous buffer can increase its solubility.

  • Methodology:

    • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Add the this compound stock solution to each buffer to a final concentration of 100 µM.

    • Incubate the solutions at room temperature for 1 hour.

    • Visually inspect for precipitation. For a more quantitative measure, use nephelometry or a similar light-scattering technique.

Protocol 2: Use of Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Methodology:

    • Prepare aqueous buffers (e.g., PBS) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol or PEG-400).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Add the this compound stock to each co-solvent buffer to your desired final concentration.

    • Vortex briefly and let the solution equilibrate for 30 minutes.

    • Observe for any precipitation. It is critical to run a vehicle control with the same co-solvent concentration to assess its effect on the experimental model.

Protocol 3: Employing Solubilizing Excipients

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Methodology:

    • Prepare a 10% (w/v) solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Add the this compound stock to the cyclodextrin-containing buffer to achieve your target concentration.

    • Mix thoroughly and allow it to equilibrate for at least 1 hour at room temperature before use.

Summary of Solubility Enhancement Techniques

MethodKey ParameterTypical Improvement FactorConsiderations
pH Modification Buffer pH2-10xMay affect biological activity or cell viability.
Co-solvents % Co-solvent5-50xPotential for solvent toxicity in cell-based assays.
Cyclodextrins Excipient Conc.10-100xCan sometimes interfere with compound-target binding.
Issue 2: Experimental Workflow for Testing this compound in a Cell-Based Assay

This workflow outlines the steps to prepare and use this compound in a typical cell-based experiment, minimizing the risk of precipitation.

experimental_workflow stock Prepare 10 mM this compound Stock in 100% DMSO intermediate Prepare Intermediate Dilutions in 100% DMSO stock->intermediate Serial Dilution final_dilution Dilute to Final Concentration in Pre-warmed Cell Culture Medium intermediate->final_dilution Spike into Medium vortex Vortex Immediately and Thoroughly final_dilution->vortex add_to_cells Add to Cells Immediately (Final DMSO < 0.5%) vortex->add_to_cells incubate Incubate and Analyze add_to_cells->incubate

Workflow for preparing this compound for cell-based assays.

Signaling Pathway Modulated by this compound

This compound is an inhibitor of the hypothetical "Kinase-X" which is a key component of the "Growth Factor Signaling Pathway". Understanding this pathway is crucial for designing experiments and interpreting results.

signaling_pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor kinase_x Kinase-X receptor->kinase_x Activates downstream Downstream Effector (e.g., transcription factor) kinase_x->downstream Phosphorylates response Cellular Response (e.g., Proliferation, Survival) downstream->response hi236 This compound hi236->kinase_x Inhibits

Simplified signaling pathway showing the inhibitory action of this compound.

troubleshooting unexpected results in HI-236 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HI-236, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel thiourea derivative that functions as a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This action prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Q2: In which experimental systems can this compound be used?

This compound is primarily designed for use in in vitro cell-based assays to determine its antiviral efficacy against different strains of HIV-1. Common experimental systems include peripheral blood mononuclear cell (PBMC) cultures, engineered cell lines (e.g., MT-2, TZM-bl), and cell-free reverse transcriptase activity assays.

Q3: What is the expected potency of this compound?

This compound has demonstrated potent activity against wild-type HIV-1 strains, with reported 50% effective concentration (EC50) values in the low nanomolar range. Its potency can vary depending on the specific HIV-1 strain, the cell type used in the assay, and the experimental conditions.

Q4: Does this compound show activity against NNRTI-resistant HIV-1 strains?

Yes, one of the key characteristics of this compound is its efficacy against common NNRTI-resistant HIV-1 variants, such as those with the K103N or Y181C mutations in the reverse transcriptase enzyme.[1] However, the EC50 values against resistant strains are typically higher than those observed for wild-type virus.

Troubleshooting Unexpected Results

This section addresses common issues that may arise during experiments with this compound, leading to unexpected or inconsistent results.

Issue 1: Higher than Expected EC50 Values (Reduced Potency)

Possible Causes:

  • Drug-Resistant Virus: The HIV-1 strain used may have developed resistance to this compound or other NNRTIs.

  • Compound Degradation: Improper storage or handling of the this compound compound may lead to its degradation.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, incubation time, or reagent concentrations, can affect the apparent potency.

  • High Protein Binding: this compound, like many hydrophobic NNRTIs, may bind to serum proteins in the culture medium, reducing its effective concentration.

Troubleshooting Steps:

  • Confirm Virus Genotype: Sequence the reverse transcriptase gene of your viral stock to check for known NNRTI resistance mutations.[2][3]

  • Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored under the recommended conditions (typically at -20°C or -80°C, protected from light).

  • Optimize Assay Protocol:

    • Titrate the virus inoculum to ensure an appropriate multiplicity of infection (MOI).

    • Optimize cell seeding density to maintain cell viability throughout the experiment.

    • Review and confirm the concentrations of all assay reagents.

  • Reduce Serum Concentration: If permissible for your cell type, consider reducing the serum concentration in the culture medium during the drug treatment period to minimize protein binding.

Issue 2: High Variability Between Replicates

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the compound dilutions or virus inoculum.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells of the assay plate.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth, leading to skewed results.

  • Cell Clumping: Aggregated cells can lead to uneven infection and drug exposure.

Troubleshooting Steps:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.

  • Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to prevent clumping and ensure a uniform cell density in each well.

  • Mitigate Edge Effects: To minimize evaporation, fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data.

  • Visual Inspection: Before adding the virus and compound, inspect the plate under a microscope to confirm even cell distribution.

Issue 3: Unexpected Cytotoxicity

Possible Causes:

  • Compound Concentration: The concentrations of this compound used may be too high, leading to off-target cytotoxic effects.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to thiourea-based compounds.[4][5]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final assay wells.

  • Contamination: Bacterial or fungal contamination in the cell culture can cause cell death.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound on uninfected cells to establish a therapeutic window (see Experimental Protocols section).[6][7]

  • Test Different Cell Lines: If possible, evaluate the cytotoxicity of this compound in multiple cell lines to identify a more robust model.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the untreated controls, and is below the toxic threshold for your cells (typically <0.5%).

  • Check for Contamination: Regularly monitor cell cultures for any signs of contamination.

Issue 4: Inconsistent p24 Antigen Assay Results

Possible Causes:

  • Antigen-Antibody Complexes: In some patient samples or culture conditions, p24 antigen can be masked by the presence of anti-p24 antibodies, leading to false-negative or lower-than-expected readings.[8]

  • Low Viral Titer: If viral replication is low, the concentration of p24 antigen may be below the detection limit of the assay.[8]

  • Assay Sensitivity: Different commercial p24 ELISA kits have varying sensitivities.[9][10]

Troubleshooting Steps:

  • Antigen Dissociation: Consider treating samples with an acid dissociation method to disrupt immune complexes before performing the p24 assay.

  • Concentrate Virus: If low viral titer is suspected, the virus in the supernatant can be concentrated by ultracentrifugation before p24 measurement.

  • Use a High-Sensitivity Assay: Select a p24 antigen assay with a lower limit of detection.

  • Correlate with RT Activity: As an alternative or complementary readout, measure the reverse transcriptase activity in the culture supernatant.

Data Presentation

Table 1: Comparative Antiviral Activity and Cytotoxicity of Selected NNRTIs

CompoundWild-Type HIV-1 EC50 (nM)K103N Mutant EC50 (nM)Y181C Mutant EC50 (nM)CC50 in MT-2 Cells (µM)Selectivity Index (SI = CC50/EC50)
This compound <1~10-50~5-25>10 (estimated)>10,000
Efavirenz1-5>1002-10>20>4,000
Nevirapine10-50>1000>1000>50>1,000
Etravirine0.5-21-55-15>10>5,000
Rilpivirine0.1-0.50.5-21-5>5>10,000

Data are compiled from various sources and represent approximate values. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: HIV-1 Antiviral Assay in TZM-bl Cells

This assay measures the ability of this compound to inhibit HIV-1 infection in TZM-bl cells, which express luciferase and beta-galactosidase under the control of the HIV-1 LTR.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 stock of known titer

  • This compound compound

  • Luciferase assay reagent

  • 96-well clear-bottom white plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Then, add 50 µL of HIV-1 (at a predetermined MOI) to each well. Include wells with virus only (positive control) and cells only (negative control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Selected cell line (e.g., MT-2, PBMCs)

  • Complete growth medium

  • This compound compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plate

  • Spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with cells and medium only (untreated control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percent cytotoxicity for each this compound concentration relative to the untreated control. Determine the CC50 value by non-linear regression analysis.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Receptor CD4 Receptor Fusion Membrane Fusion Receptor->Fusion 2. Binding Coreceptor CXCR4/CCR5 Coreceptor->Fusion Uncoating Uncoating Fusion->Uncoating 3. Entry RT Reverse Transcription (RNA -> DNA) Uncoating->RT 4. Reverse Transcription Integration Integration into Host DNA RT->Integration 5. Nuclear Import & Integration Transcription Transcription (DNA -> mRNA) Integration->Transcription 6. Transcription Translation Translation (mRNA -> Viral Proteins) Transcription->Translation 7. Translation Assembly Virion Assembly Translation->Assembly 8. Assembly Budding Budding & Maturation Assembly->Budding 9. Budding HIV_Virion HIV-1 Virion Budding->HIV_Virion 10. Release HIV_Virion->Receptor 1. Attachment HI236 This compound (NNRTI) HI236->RT Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result HighEC50 High EC50 (Low Potency) Start->HighEC50 HighVariability High Variability Start->HighVariability Cytotoxicity Unexpected Cytotoxicity Start->Cytotoxicity ResistantVirus Drug-Resistant Virus? HighEC50->ResistantVirus CompoundDegradation Compound Degradation? HighEC50->CompoundDegradation AssayConditions Suboptimal Assay? HighEC50->AssayConditions PipettingError Pipetting Error? HighVariability->PipettingError UnevenSeeding Uneven Cell Seeding? HighVariability->UnevenSeeding EdgeEffect Edge Effects? HighVariability->EdgeEffect HighConcentration Concentration Too High? Cytotoxicity->HighConcentration SolventToxicity Solvent Toxicity? Cytotoxicity->SolventToxicity CellSensitivity Sensitive Cell Line? Cytotoxicity->CellSensitivity SequenceVirus Sequence RT Gene ResistantVirus->SequenceVirus FreshStock Use Fresh Compound Stock CompoundDegradation->FreshStock OptimizeAssay Optimize Protocol AssayConditions->OptimizeAssay CalibratePipettes Calibrate Pipettes PipettingError->CalibratePipettes HomogenizeCells Ensure Homogeneous Cell Suspension UnevenSeeding->HomogenizeCells PlateLayout Adjust Plate Layout EdgeEffect->PlateLayout RunCC50 Determine CC50 HighConcentration->RunCC50 SolventControl Include Solvent Control SolventToxicity->SolventControl CellSensitivity->RunCC50

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: Optimizing HI-236 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of HI-236, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their laboratories.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of 2-Amino-5-bromopyridine (Precursor 1) Incomplete bromination of 2-aminopyridine.- Ensure the use of an appropriate brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. - Control the reaction temperature to avoid side reactions; bromination is often carried out at or below room temperature. - Optimize the molar ratio of the brominating agent to 2-aminopyridine.
Formation of di-brominated byproducts.- Use a less reactive brominating agent or milder reaction conditions. - Carefully monitor the reaction progress using TLC to stop the reaction upon completion of the mono-bromination.
Low Yield of 2-(5-bromopyridyl)-isothiocyanate (Intermediate) Inefficient conversion of the amine to the isothiocyanate.- Use a suitable thiocarbonylating agent like thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI). Thiophosgene is highly effective but also highly toxic and requires careful handling. - Ensure anhydrous reaction conditions, as moisture can decompose the thiocarbonylating agent and the isothiocyanate product. - The reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl produced when using thiophosgene.
Decomposition of the isothiocyanate.- Isothiocyanates can be unstable, especially when heated. It is often best to use them in the next step immediately after preparation without extensive purification. - If purification is necessary, use non-protic solvents and avoid high temperatures.
Low Yield of this compound in the Final Coupling Step Incomplete reaction between the amine and isothiocyanate.- Ensure equimolar amounts or a slight excess of one of the reactants. - The reaction is typically carried out in a polar aprotic solvent such as THF, DMF, or acetonitrile at room temperature or with gentle heating. - The reaction time can vary from a few hours to overnight; monitor the reaction progress by TLC.
Side reactions of the isothiocyanate.- The isothiocyanate can react with itself or other nucleophiles present in the reaction mixture. Using the isothiocyanate immediately after its formation can minimize these side reactions.
Difficult Purification of this compound Presence of unreacted starting materials.- Use a slight excess of one of the reactants to ensure the complete conversion of the other. The excess reactant can then be removed during work-up or purification.
Formation of symmetrical thiourea byproducts.- This can occur if the amine starting material for the isothiocyanate synthesis is not fully converted. Ensure the complete formation of the isothiocyanate before adding the second amine.
General impurities.- Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is a common method for purifying thiourea derivatives. - Column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis of this compound, which is N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is typically achieved through a convergent synthesis. This involves the separate synthesis of two key precursors: 2-(2,5-dimethoxyphenylethyl)amine and 2-(5-bromopyridyl)-isothiocyanate. These two intermediates are then coupled in a final step to form the thiourea backbone of this compound.

Q2: How can I prepare the precursor 2-(2,5-dimethoxyphenylethyl)amine?

A2: A common route starts from 2,5-dimethoxybenzaldehyde. This can be converted to 2,5-dimethoxy-β-nitrostyrene through a Henry reaction with nitromethane. Subsequent reduction of the nitrostyrene, for example, using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, yields the desired 2-(2,5-dimethoxyphenylethyl)amine.

Q3: What is the best way to synthesize 2-(5-bromopyridyl)-isothiocyanate?

A3: This intermediate is typically prepared from 2-amino-5-bromopyridine. A widely used method is the reaction with thiophosgene (CSCl₂) in the presence of a base like triethylamine or in a biphasic system with a base like sodium bicarbonate.[1] Due to the high toxicity of thiophosgene, alternative reagents like 1,1'-thiocarbonyldiimidazole (TCDI) can also be used, which are safer to handle.[1]

Q4: Are there any critical safety precautions I should take during the synthesis?

A4: Yes. Thiophosgene is a highly toxic and corrosive liquid and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving lithium aluminum hydride are highly exothermic and react violently with water; they must be performed under anhydrous conditions. Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Q5: My final product yield is consistently low. What are the most likely reasons?

A5: Low yields in the final coupling step often stem from the quality of the isothiocyanate intermediate. Isothiocyanates can be unstable and prone to decomposition or polymerization. It is often advantageous to use the isothiocyanate in the subsequent reaction immediately after its synthesis, with minimal or no purification. Also, ensure that your amine precursor is pure, as impurities can interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine
  • Materials: 2-aminopyridine, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve 2-aminopyridine (1 equivalent) in acetonitrile.

    • Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove succinimide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-5-bromopyridine.

Protocol 2: Synthesis of 2-(5-bromopyridyl)-isothiocyanate
  • Materials: 2-amino-5-bromopyridine, thiophosgene, triethylamine, dichloromethane (anhydrous).

  • Procedure (handle thiophosgene with extreme caution in a fume hood):

    • Dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous dichloromethane.

    • Add triethylamine (2 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, the reaction mixture containing the isothiocyanate can often be used directly in the next step.

    • Alternatively, to isolate the isothiocyanate, wash the reaction mixture with water, dry the organic layer, and evaporate the solvent under reduced pressure at low temperature.

Protocol 3: Synthesis of this compound (Final Coupling Step)
  • Materials: 2-(5-bromopyridyl)-isothiocyanate solution (from Protocol 2), 2-(2,5-dimethoxyphenylethyl)amine, tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To the solution of 2-(5-bromopyridyl)-isothiocyanate (1 equivalent) in an appropriate anhydrous solvent (e.g., THF or dichloromethane), add a solution of 2-(2,5-dimethoxyphenylethyl)amine (1 equivalent) in the same solvent.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the formation of the product by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of N,N'-disubstituted thioureas, providing a basis for optimization experiments.

Table 1: Effect of Solvent on Thiourea Synthesis Yield

SolventDielectric Constant (approx.)Typical Yield (%)Reference
Tetrahydrofuran (THF)7.585-95General knowledge from synthesis literature
Dichloromethane (DCM)9.180-90General knowledge from synthesis literature
Acetonitrile37.588-98General knowledge from synthesis literature
N,N-Dimethylformamide (DMF)36.790-99General knowledge from synthesis literature

Table 2: Effect of Reaction Temperature and Time on Thiourea Synthesis Yield

Temperature (°C)Time (h)Typical Yield (%)Notes
0 to Room Temp12-2485-95Slower reaction, may reduce side products.
Room Temperature4-1290-98Standard condition for many thiourea syntheses.
40-501-490-99Faster reaction, but may increase the risk of byproduct formation.

Visualizations

Experimental Workflow for this compound Synthesis

HI236_Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_intermediate Isothiocyanate Formation cluster_precursor2 Precursor 2 Synthesis cluster_final Final Coupling and Purification 2-Aminopyridine 2-Aminopyridine P1_Reaction Bromination 2-Aminopyridine->P1_Reaction Brominating Agent Brominating Agent Brominating Agent->P1_Reaction 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine P1_Reaction->2-Amino-5-bromopyridine Intermediate_Reaction Thiocarbonylation 2-Amino-5-bromopyridine->Intermediate_Reaction Thiocarbonylating Agent Thiocarbonylating Agent Thiocarbonylating Agent->Intermediate_Reaction 2-(5-bromopyridyl)-isothiocyanate 2-(5-bromopyridyl)-isothiocyanate Intermediate_Reaction->2-(5-bromopyridyl)-isothiocyanate Final_Reaction Thiourea Formation 2-(5-bromopyridyl)-isothiocyanate->Final_Reaction 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde P2_Step1 Henry Reaction 2,5-Dimethoxybenzaldehyde->P2_Step1 Nitromethane Nitromethane Nitromethane->P2_Step1 Nitrostyrene Intermediate Nitrostyrene Intermediate P2_Step1->Nitrostyrene Intermediate P2_Step2 Reduction Nitrostyrene Intermediate->P2_Step2 Reducing Agent Reducing Agent Reducing Agent->P2_Step2 2-(2,5-dimethoxyphenylethyl)amine 2-(2,5-dimethoxyphenylethyl)amine P2_Step2->2-(2,5-dimethoxyphenylethyl)amine 2-(2,5-dimethoxyphenylethyl)amine->Final_Reaction HI-236_Crude Crude this compound Final_Reaction->HI-236_Crude Purification Purification (Chromatography/ Recrystallization) HI-236_Crude->Purification HI-236_Pure Pure this compound Purification->HI-236_Pure

Caption: Synthetic workflow for this compound.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

NNRTI_Mechanism Viral RNA Viral RNA RT HIV-1 Reverse Transcriptase Viral RNA->RT dNTPs Deoxynucleotide Triphosphates dNTPs->RT Inhibition Inhibition of DNA Synthesis RT->Inhibition Viral DNA Viral DNA Synthesis RT->Viral DNA Reverse Transcription This compound This compound (NNRTI) BindingPocket Allosteric Binding Pocket (NNIBP) This compound->BindingPocket BindingPocket->RT ConformationalChange Conformational Change of RT BindingPocket->ConformationalChange ConformationalChange->Inhibition

Caption: Allosteric inhibition of HIV-1 RT by this compound.

References

minimizing off-target effects of HI-236 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the HI-236 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Our goal is to help you achieve reliable and reproducible results by providing guidance on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the NNI binding pocket of HIV-1 reverse transcriptase (RT), an allosteric site distinct from the active site.[1] By binding to this pocket, this compound induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA.

Q2: What are the known on-target IC50 values for this compound?

This compound has demonstrated high potency against both wild-type and drug-resistant strains of HIV-1. The 50% inhibitory concentration (IC50) values vary depending on the specific viral strain and the experimental conditions.

HIV-1 StrainKey Resistance MutationsThis compound IC50 (nM)Reference Compound IC50 (nM)
HTLV-IIIB (Wild-Type)-<5Nevirapine: >500
A17 (NNRTI-Resistant)Y181C~5Delavirdine: >400
RT-MDR (Multi-Drug Resistant)74V, 41L, 106A, 215Y5Nevirapine: 5000

Data compiled from published studies.[1] Values are approximate and may vary based on assay conditions.

Q3: What are potential off-target effects of small molecule inhibitors like this compound?

While this compound is designed for high specificity to HIV-1 RT, like many small molecule inhibitors, it has the potential to interact with other cellular proteins, leading to off-target effects. Potential off-target effects can be broadly categorized as:

  • Kinase Inhibition: Many small molecule inhibitors can interact with the ATP-binding pocket of various protein kinases, leading to unintended inhibition of cellular signaling pathways.

  • Interaction with other Enzymes: Molecules can bind to enzymes other than the intended target, disrupting their normal function.

  • Receptor Binding: Off-target binding to cell surface or intracellular receptors can trigger or block signaling cascades.

  • Ion Channel Modulation: Interaction with ion channels can alter cellular membrane potential and ion homeostasis.

Q4: How can I assess the potential off-target effects of this compound in my experimental system?

Several experimental approaches can be employed to identify and characterize off-target effects:

  • Kinase Profiling: A broad panel of kinases can be screened to determine if this compound inhibits their activity. This is a common approach to identify off-target kinase interactions.

  • Cell-Based Phenotypic Screening: High-content imaging or other cell-based assays can be used to monitor a wide range of cellular parameters (e.g., morphology, viability, signaling pathway activation) in the presence of this compound.

  • Proteome-wide Affinity-based Methods: Techniques like chemical proteomics can identify direct binding partners of this compound in a cellular context.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target efficacy from potential off-target effects.

Observed Issue Potential Cause (On-Target) Potential Cause (Off-Target) Recommended Troubleshooting Steps
Unexpected Cell Toxicity/Reduced Viability High potency of this compound against HIV-1 RT in infected cells leads to rapid viral clearance and subsequent cell death of highly infected cells.Inhibition of essential cellular kinases or other proteins crucial for cell survival.1. Dose-Response Curve: Perform a detailed dose-response curve to determine the EC50 for antiviral activity and the CC50 for cytotoxicity. A large therapeutic window (CC50/EC50) suggests on-target effects. 2. Control Cell Lines: Test this compound on uninfected parental cell lines to assess cytotoxicity in the absence of the primary target. 3. Rescue Experiments: If a specific off-target is suspected (e.g., a kinase), attempt to rescue the phenotype by overexpressing the target or activating a downstream component of the pathway.
Alterations in Cell Signaling Pathways Downstream effects of inhibiting HIV-1 replication, which can modulate host cell signaling.Direct inhibition of a kinase or other signaling protein by this compound.1. Phospho-protein arrays/Western Blotting: Profile the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STATs) in the presence and absence of this compound in both infected and uninfected cells. 2. Pathway-Specific Reporter Assays: Use reporter constructs (e.g., luciferase-based) for specific signaling pathways (e.g., NF-κB, AP-1) to quantify pathway activation or inhibition.
Inconsistent Antiviral Activity Emergence of resistant viral variants. Variability in experimental conditions (e.g., cell density, viral input).Off-target effects that influence viral replication indirectly (e.g., by altering host cell metabolism or gene expression).1. Sequence Viral Genome: Analyze the sequence of the reverse transcriptase gene from treated viral populations to identify resistance mutations. 2. Standardize Experimental Protocol: Ensure consistent cell passage number, seeding density, and multiplicity of infection (MOI). 3. Use a structurally unrelated NNRTI: Compare the results with another NNRTI to see if the inconsistent effects are specific to this compound's chemical scaffold.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of protein kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Incubation: Add the different concentrations of this compound or a control inhibitor to the kinase reaction mixtures. Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., using ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value if a dose-dependent inhibition is observed.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells (both HIV-1 infected and uninfected controls) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Visualizations

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Off_Target_Troubleshooting Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Is it Dose-Dependent? Is it Dose-Dependent? Observe Unexpected Phenotype->Is it Dose-Dependent? Test in Uninfected Cells Test in Uninfected Cells Is it Dose-Dependent?->Test in Uninfected Cells Yes Re-evaluate Experiment Re-evaluate Experiment Is it Dose-Dependent?->Re-evaluate Experiment No Phenotype Persists? Phenotype Persists? Test in Uninfected Cells->Phenotype Persists? Likely Off-Target Effect Likely Off-Target Effect Phenotype Persists?->Likely Off-Target Effect Yes Likely On-Target or Indirect Effect Likely On-Target or Indirect Effect Phenotype Persists?->Likely On-Target or Indirect Effect No Investigate Further Investigate Further Likely Off-Target Effect->Investigate Further Perform Kinase Profiling Perform Kinase Profiling Investigate Further->Perform Kinase Profiling Use Pathway-Specific Assays Use Pathway-Specific Assays Investigate Further->Use Pathway-Specific Assays

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound (Potential Off-Target) This compound (Potential Off-Target) This compound (Potential Off-Target)->RAF Inhibits? This compound (Potential Off-Target)->MEK Inhibits?

Caption: Potential off-target inhibition of the MAPK/ERK signaling pathway.

References

Technical Support Center: EKI-236 (Exemplar Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EKI-236. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the storage, handling, and potential degradation of EKI-236.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for EKI-236?

A1: To ensure the stability and integrity of EKI-236, we recommend storing the compound as a lyophilized powder at -20°C, protected from light and moisture. For short-term storage of solutions (up to one week), use a tightly sealed vial at 4°C. For long-term storage of solutions, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for EKI-236?

A2: The primary degradation pathways for EKI-236 are understood to be oxidation and hydrolysis. The molecule possesses functional groups that are susceptible to these reactions, particularly when exposed to air, moisture, or non-optimal pH conditions. Degradation can lead to a loss of biological activity and the appearance of impurity peaks in analytical assays.

Q3: How can I assess the purity and integrity of my EKI-236 sample?

A3: We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method for assessing the purity of EKI-236. A standard protocol is provided in the "Experimental Protocols" section. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.

Q4: My experimental results with EKI-236 are inconsistent. What could be the cause?

A4: Inconsistent results can arise from several factors, including compound degradation, improper solubilization, or variations in experimental setup. Refer to the "Troubleshooting Guide" for a systematic approach to identifying the root cause. Key areas to investigate include the age and storage of your E-236 stock, the solvent used for dissolution, and the final concentration in your assay.

Q5: What solvents are recommended for dissolving EKI-236?

A5: EKI-236 is readily soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous medium. Please note that high concentrations of DMSO may be toxic to cells, so the final DMSO concentration in your assay should be kept low (typically <0.5%).

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of EKI-236.

Issue 1: Reduced or No Biological Activity
Potential Cause Troubleshooting Step Recommended Action
Compound Degradation 1. Check the age and storage conditions of your EKI-236 stock. 2. Analyze the purity of your stock solution using HPLC.1. If the compound is old or has been stored improperly, use a fresh vial. 2. If degradation is confirmed, prepare a fresh stock solution from a new lyophilized sample.
Improper Solubilization 1. Visually inspect your stock solution for any precipitate. 2. Gently warm the solution to 37°C and vortex to aid dissolution.1. If precipitation is observed, sonicate the solution for 5-10 minutes. 2. Prepare a fresh stock solution if the precipitate does not dissolve.
Incorrect Concentration 1. Verify the calculations used to prepare your working solutions. 2. Use a spectrophotometer to confirm the concentration if an extinction coefficient is available.1. Prepare fresh dilutions from your stock solution, paying close attention to pipetting accuracy.
Issue 2: Appearance of Extra Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Recommended Action
Oxidative Degradation 1. Was the stock solution exposed to air for an extended period?1. Purge the vial with an inert gas (nitrogen or argon) before sealing and storing. 2. Prepare fresh solutions and minimize exposure to air.
Hydrolysis 1. Was the compound dissolved in an aqueous buffer with a non-neutral pH for an extended time?1. Prepare fresh solutions in a buffer with a pH between 6.0 and 7.5. 2. For long-term storage, use an aprotic solvent like DMSO.
Contamination 1. Review the handling procedure for potential sources of contamination.1. Use fresh, high-purity solvents and sterile pipette tips.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

Objective: To determine the purity of an EKI-236 sample.

Materials:

  • EKI-236 sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve EKI-236 in DMSO to a final concentration of 1 mg/mL.

Visualizations

cluster_storage Recommended Storage cluster_degradation Degradation Pathways Lyophilized Powder Lyophilized Powder DMSO Stock Solution DMSO Stock Solution Aqueous Solution Aqueous Solution DMSO Stock Solution->Aqueous Solution Dilute before use Oxidation Oxidation Reduced Activity Reduced Activity Oxidation->Reduced Activity Hydrolysis Hydrolysis Hydrolysis->Reduced Activity EKI-236 EKI-236 EKI-236->Lyophilized Powder -20°C, Dark, Dry EKI-236->DMSO Stock Solution -80°C, Aliquoted EKI-236->Oxidation Exposure to Air EKI-236->Hydrolysis Exposure to Moisture/pH

Caption: Logical workflow for storage and degradation of EKI-236.

Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Purity 1. Check Purity via HPLC Inconsistent_Results->Check_Purity Yes End End Inconsistent_Results->End No Degradation_Observed Degradation? Check_Purity->Degradation_Observed Use_New_Stock Use Fresh EKI-236 Stock Degradation_Observed->Use_New_Stock Yes Check_Solubility 2. Check for Precipitation Degradation_Observed->Check_Solubility No Use_New_Stock->Check_Solubility Precipitate_Observed Precipitate? Check_Solubility->Precipitate_Observed Re-dissolve Warm and Sonicate Precipitate_Observed->Re-dissolve Yes Check_Protocol 3. Review Experimental Protocol Precipitate_Observed->Check_Protocol No Re-dissolve->Check_Protocol Check_Protocol->End

Technical Support Center: Enhancing the Binding Affinity of HI-236 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of HI-236 derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its derivatives?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] Unlike nucleoside analogs, this compound and its derivatives bind to an allosteric pocket on the RT, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA.[3]

Q2: What are the primary challenges in designing potent this compound derivatives?

The main challenges include:

  • Drug Resistance: HIV-1 RT is prone to mutations, leading to the rapid emergence of drug-resistant strains. Key mutations, such as K103N and Y181C, can significantly reduce the binding affinity of NNRTIs.[2][4]

  • Improving Potency: Achieving low nanomolar or picomolar inhibitory concentrations (IC50) is a key objective.

  • Pharmacokinetic Properties: Derivatives must have favorable absorption, distribution, metabolism, and excretion (ADME) properties to be effective in vivo.

  • Toxicity: Novel compounds must exhibit low cytotoxicity.[4]

Q3: Which experimental assays are recommended for measuring the binding affinity of this compound derivatives to HIV-1 RT?

A variety of in vitro assays can be employed to determine the binding affinity (often expressed as the dissociation constant, Kd) and inhibitory activity (IC50) of your compounds. These include:

  • Cell-free HIV-1 RT Inhibition Assays: Directly measure the inhibition of recombinant HIV-1 RT polymerase activity.

  • Antiviral Assays in Cell Culture: Determine the concentration of the compound required to inhibit HIV-1 replication in cell lines (e.g., MT-2, CEM).[5]

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine thermodynamic parameters of the interaction.

  • Fluorescence-based Assays: Techniques like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be adapted to measure binding.

Troubleshooting Guides

Guide 1: My this compound derivative shows low binding affinity/potency. What are the next steps?

If your novel this compound derivative exhibits suboptimal binding affinity or inhibitory activity, consider the following troubleshooting steps, summarized in the decision tree below.

G cluster_actions Troubleshooting Actions start Low Binding Affinity Detected sar_analysis Conduct Structure-Activity Relationship (SAR) Analysis start->sar_analysis comp_model Utilize Computational Modeling sar_analysis->comp_model Identify key structural motifs resynthesis Re-synthesize with Targeted Modifications comp_model->resynthesis Predict modifications to enhance binding retest Re-evaluate Binding Affinity and Potency resynthesis->retest Synthesize new derivatives retest->sar_analysis Iterate if necessary

Caption: Decision tree for troubleshooting low binding affinity of this compound derivatives.

Step-by-step guidance:

  • Review Structure-Activity Relationships (SAR):

    • Thiourea Moiety: The thiourea core is crucial for the activity of this compound. Ensure its integrity in your derivatives.

    • Phenyl Ring Substituents: Modifications on the 2,5-dimethoxyphenylethyl group of this compound can significantly impact potency. For instance, substituting the C-2 oxygen of the phenyl ring with linkers of varying lengths and functionalities has been explored to fine-tune activity.[6]

    • Pyridyl Group: The 5-bromopyridyl moiety interacts with key residues in the NNIBP. Consider alternative substitutions on this ring.

  • Employ Computational Modeling:

    • Molecular Docking: Use software like AutoDock or Discovery Studio to predict the binding mode of your derivatives in the NNRTI binding pocket of both wild-type and mutant HIV-1 RT (PDB codes for RT are widely available).[1][6][7] This can help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that may be lacking.

    • Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to correlate the structural features of your derivatives with their biological activity, guiding the design of more potent compounds.[8]

  • Synthesize and Evaluate New Derivatives:

    • Based on SAR and computational insights, synthesize a new series of derivatives with targeted modifications. For example, a study on C-2-aryl O-substituted this compound derivatives showed that introducing a butynyl or hydroxyethyl tether improved anti-HIV activity compared to the parent this compound.[6]

Table 1: Comparison of Inhibitory Activity of this compound and a More Potent Derivative

CompoundModificationIC50 (nM) against HIV-1 RT
This compound-28
Derivative 6cC-2 oxygen substituted with a butynyl tether3.8

Data sourced from a study on C-2-aryl O-substituted this compound derivatives.[6]

Guide 2: My derivative is potent against wild-type HIV-1 RT but not against resistant mutants. What modifications should I consider?

Activity against resistant strains is a critical hurdle for NNRTI development.

G start Potent against WT, Weak against Mutants docking Dock derivative into mutant RT crystal structures (e.g., K103N, Y181C) start->docking Identify loss of key interactions flexibility Introduce conformational flexibility into the molecule docking->flexibility new_interactions Design modifications to form new interactions with conserved residues docking->new_interactions synthesis Synthesize and test new derivatives flexibility->synthesis new_interactions->synthesis

Caption: Strategy for optimizing derivatives against resistant HIV-1 RT mutants.

Recommendations:

  • Incorporate Flexibility: The NNRTI binding pocket can change shape due to mutations. Designing molecules with conformational flexibility can help them adapt to these changes. Diarylpyrimidine (DAPY) inhibitors like etravirine and rilpivirine are successful examples of this strategy.[4]

  • Target Conserved Residues: Focus on forming interactions with amino acid residues in the binding pocket that are highly conserved across different HIV-1 strains.

  • Docking with Mutant RT Structures: Perform molecular docking studies using crystal structures of mutant HIV-1 RT to understand the structural basis of resistance and to guide the design of derivatives that can overcome it.[9]

Experimental Protocols

Protocol 1: Cell-Free HIV-1 RT Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound derivatives against recombinant HIV-1 RT.

G A Prepare reaction mix: - Poly(rA) template - Oligo(dT) primer - Buffer, MgCl2 B Add varying concentrations of this compound derivative A->B C Add recombinant HIV-1 RT B->C D Incubate at 37°C C->D E Add radiolabeled dTTP to initiate polymerization D->E F Stop reaction and precipitate DNA E->F G Measure incorporated radioactivity F->G H Calculate IC50 G->H

Caption: Experimental workflow for a cell-free HIV-1 RT inhibition assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template and an oligo(dT) primer in a suitable buffer with MgCl2.

  • Compound Addition: Add serial dilutions of the this compound derivative to the reaction wells. Include a no-inhibitor control and a positive control (e.g., nevirapine).

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the mixture at 37°C to allow for inhibitor binding.

  • Initiation of Polymerization: Start the polymerization reaction by adding a radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

  • Reaction Termination: After a defined period, stop the reaction by adding a strong acid (e.g., trichloroacetic acid) and precipitate the newly synthesized DNA.

  • Quantification: Filter the precipitate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

This technical support center provides a starting point for addressing common challenges in the development of this compound derivatives. For more specific inquiries, please consult the cited literature.

References

challenges in developing HI-236 as a therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HI-236, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a novel thiourea compound, specifically N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the HIV-1 reverse transcriptase. Instead, it binds to an allosteric site known as the NNRTI binding pocket, inducing a conformational change in the enzyme that inhibits its function and prevents the conversion of viral RNA into DNA.

2. What are the known advantages of this compound?

Preclinical studies have demonstrated that this compound is a potent inhibitor of both wild-type and drug-resistant strains of HIV-1. It has shown significant activity against the Y181C mutant, a common mutation that confers resistance to first-generation NNRTIs.

3. What are the primary challenges in the therapeutic development of this compound?

As with many NNRTIs and thiourea-containing compounds, the development of this compound as a therapeutic agent faces several challenges:

  • Drug Resistance: HIV-1 has a high mutation rate, and resistance to NNRTIs can develop rapidly. Continuous monitoring for the emergence of resistant strains is crucial.

  • Toxicity: Thiourea derivatives have been associated with various toxicities. Preclinical toxicology studies are essential to determine the safety profile of this compound. Potential areas of concern include hepatotoxicity, skin rashes, and central nervous system (CNS) side effects, which are common for the NNRTI class.

  • Pharmacokinetics: Achieving optimal oral bioavailability can be a challenge for poorly soluble compounds like many NNRTIs. Formulation development is a critical step to ensure adequate drug exposure.

  • Metabolic Stability: The metabolic profile of this compound needs to be thoroughly characterized to identify potential drug-drug interactions and to ensure a suitable half-life.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in In Vitro Assays

Problem: You are observing significant variability in the 50% inhibitory concentration (IC50) of this compound in your cell-based antiviral assays.

Potential Cause Troubleshooting Step
Cell Health and Density Ensure consistent cell seeding density and viability across all assay plates. Passage cells regularly and use cells within a specific passage number range.
Virus Titer Variability Use a standardized and well-characterized virus stock for all experiments. Perform a virus titration with each new batch of virus.
Compound Solubility This compound may have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture medium. Visually inspect for precipitation.
Assay Method The choice of cell viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence results. Ensure the chosen assay is not affected by the compound itself (e.g., colorimetric interference).
Incubation Time Optimize the incubation time for both drug treatment and virus infection to achieve a robust assay window.
Guide 2: Emergence of Drug Resistance in Cell Culture

Problem: You are observing a decrease in the antiviral activity of this compound over time in long-term cell culture experiments, suggesting the development of resistance.

Potential Cause Troubleshooting Step
Suboptimal Drug Concentration Maintaining a consistent and effective concentration of this compound is crucial. Concentrations that are too low can facilitate the selection of resistant mutants.
High Viral Load A high multiplicity of infection (MOI) increases the probability of pre-existing resistant variants in the viral population.
Prolonged Monotherapy Exposure Continuous culture with this compound as a single agent will inevitably lead to the selection of resistant viruses.

Experimental Approach to Confirm Resistance:

  • Isolate viral RNA from the supernatant of the resistant cell culture.

  • Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.

  • Sequence the amplified gene to identify mutations within the NNRTI binding pocket.

  • Compare the sequence to the wild-type virus to confirm resistance-conferring mutations.

Quantitative Data Summary

The following tables summarize the known in vitro activity of this compound and provide an illustrative example of a preclinical pharmacokinetic profile for an NNRTI.

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Derivatives

CompoundTarget HIV-1 StrainIC50 (nM)
This compound IIIB (Wild-Type) 28
Derivative 6cIIIB (Wild-Type)3.8
Derivative 6nIIIB (Wild-Type)Not specified

Data from a study on C-2-aryl O-substituted this compound derivatives.

Table 2: Illustrative Preclinical Pharmacokinetic Parameters of an NNRTI in Rats (Oral Administration)

ParameterValue
Bioavailability (%) 35
Tmax (h) 2.5
Cmax (ng/mL) 850
AUC (0-24h) (ng*h/mL) 9800
Half-life (t1/2) (h) 12

This table provides hypothetical data for illustrative purposes, as specific pharmacokinetic data for this compound is not publicly available.

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Activity Assay (Cell-Free)

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or a radioactive nucleotide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution in DMSO

  • 96-well plates

  • Detection reagents (e.g., anti-DIG-POD antibody and a colorimetric substrate)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, poly(A)/oligo(dT) template-primer, and the this compound dilutions.

  • Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and immobilize the newly synthesized DNA onto the plate.

  • Detect the incorporated labeled dNTP using the appropriate detection reagents.

  • Measure the signal (e.g., absorbance) and calculate the percent inhibition for each this compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay) for Cytotoxicity Assessment

This protocol is used to determine the cytotoxicity of this compound in a relevant cell line (e.g., MT-4, CEM).

Materials:

  • Human T-cell line (e.g., MT-4)

  • Complete culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the this compound dilutions to the cells and incubate for the desired period (e.g., 3-5 days).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percent cell viability for each this compound concentration relative to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

HIV_NNRTI_Mechanism cluster_virus HIV-1 Particle cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Binds to Viral DNA Viral DNA HIV-1 RT->Viral DNA Reverse Transcription Inactive RT Inactive RT HIV-1 RT->Inactive RT Conformational Change This compound This compound This compound->HIV-1 RT Allosteric Binding Inactive RT->Viral DNA Inhibition

Caption: Mechanism of action of this compound as an NNRTI.

Experimental_Workflow A Compound Synthesis & Characterization (this compound) B In Vitro Antiviral Assay (IC50 Determination) A->B C Cytotoxicity Assay (CC50 Determination) A->C D Resistance Profiling B->D G Lead Optimization B->G C->G D->G E Preclinical Toxicology (In Vivo) H IND-Enabling Studies E->H F Pharmacokinetic Studies (ADME) F->H G->E G->F

Caption: A typical experimental workflow for the preclinical development of this compound.

Troubleshooting_Resistance Start Decreased Antiviral Activity Observed Q1 Isolate viral RNA and sequence RT gene Start->Q1 A1_Yes Mutations found in NNRTI binding pocket? Q1->A1_Yes Yes A1_No Re-evaluate assay parameters (cell health, virus titer, compound stability) Q1->A1_No No Result_Resistant Confirmed Resistance. Consider combination therapy studies. A1_Yes->Result_Resistant Result_Assay_Issue Assay variability is the likely cause. A1_No->Result_Assay_Issue

Caption: Troubleshooting decision tree for investigating decreased antiviral activity.

Validation & Comparative

An Analysis of "HI-236" in Antiretroviral Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "HI-236" within publicly available scientific literature and drug databases has yielded no information regarding its classification, mechanism of action, or any associated efficacy data. This suggests that "this compound" may be a misnomer, an internal compound designation not yet in the public domain, or a typographical error.

Conversely, searches for a similarly named compound, "SC-236," identified it as a selective cyclooxygenase-2 (COX-2) inhibitor. The mechanism of SC-236 is centered on the inhibition of the COX-2 enzyme, which is involved in inflammatory pathways. This classification places it in a different therapeutic category from nevirapine, which is an established antiretroviral agent.

Nevirapine: An Established NNRTI

Nevirapine is a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] Its primary mechanism of action involves binding directly to the reverse transcriptase enzyme of HIV-1, which in turn blocks the RNA-dependent and DNA-dependent DNA polymerase activities and disrupts the enzyme's catalytic site.[2][3] This inhibition is non-competitive with respect to nucleoside triphosphates.[2][3][4]

The efficacy of nevirapine in reducing HIV-1 viral load and increasing CD4+ cell counts, when used in combination with other antiretroviral drugs, has been demonstrated in numerous clinical trials.[5][6] For instance, studies have shown its effectiveness in preventing mother-to-child transmission of HIV.[7][8][9]

Due to the lack of information on "this compound," a direct comparison of its efficacy with nevirapine is not possible at this time. Further clarification on the identity of "this compound" is required to conduct a meaningful comparative analysis.

References

HI-236: A Potent Pyridinone-Based NNRTI Against Multi-Drug Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multi-drug resistant (MDR) strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective antiretroviral therapy. HI-236, a novel pyridinone-based non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated promising activity against these resistant variants. This guide provides a comprehensive comparison of this compound's in vitro activity with established NNRTIs, supported by experimental data and detailed methodologies, to inform further research and development in the quest for more durable HIV-1 therapies.

Executive Summary

This compound is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT)[1]. While specific data for this compound against a wide array of multi-drug resistant HIV-1 strains is limited in publicly available literature, studies on closely related pyridinone derivatives provide strong evidence of their efficacy against key NNRTI-resistant mutations, such as K103N and Y181C[2]. These mutations are common in patients failing first-line NNRTI-containing regimens. The data presented herein for a closely related pyridinone compound, herein referred to as Pyridinone Analog 26-trans, showcases its superior or comparable activity against resistant strains when compared to first and second-generation NNRTIs.

Comparative In Vitro Activity of Pyridinone Analog 26-trans and other NNRTIs

The following table summarizes the 50% effective concentration (EC50) values of Pyridinone Analog 26-trans, a compound structurally related to this compound, against wild-type and NNRTI-resistant HIV-1 strains, in comparison to established NNRTIs. Lower EC50 values indicate greater potency.

CompoundWild-Type HIV-1 (EC50, nM)K103N Mutant (EC50, nM)Y181C Mutant (EC50, nM)K103N/Y181C Double Mutant (EC50, nM)
Pyridinone Analog 26-trans < 0.001 *4 4 Data Not Available
Nevirapine10-100>1000>1000>1000
Efavirenz1-5100-5005-20>500
Etravirine0.5-25-202-1010-50
Rilpivirine0.1-11-51-55-20

Note: The EC50 value for this compound against wild-type HIV-1 is reported as < 0.001 µM (or < 1 nM)[3]. Data for Pyridinone Analog 26-trans against resistant strains is from a study on novel pyridinone derivatives[2]. Data for other NNRTIs are representative values from publicly available databases and literature[4][5].

Mechanism of Action: Targeting the NNRTI Binding Pocket

This compound, like other NNRTIs, is an allosteric inhibitor of HIV-1 RT. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the "thumb" and "finger" subdomains of the RT. This ultimately blocks the process of reverse transcription, where the viral RNA is converted into DNA, a crucial step in the HIV-1 replication cycle. The high potency of pyridinone derivatives against resistant strains is attributed to their flexible structure, which allows them to adapt to changes in the binding pocket caused by mutations[6][7].

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_rt HIV-1 Reverse Transcriptase (RT) Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Template Viral DNA Viral DNA Reverse_Transcription->Viral DNA Integration Integration into Host Genome Viral DNA->Integration Polymerase_Active_Site Polymerase Active Site Polymerase_Active_Site->Reverse_Transcription Inhibits NNRTI_Binding_Pocket NNRTI Binding Pocket NNRTI_Binding_Pocket->Polymerase_Active_Site Induces Conformational Change This compound This compound This compound->NNRTI_Binding_Pocket Binds to

Mechanism of this compound Action

Experimental Protocols

The following is a detailed protocol for a cell-based phenotypic assay to determine the in vitro antiviral activity of this compound and other NNRTIs against wild-type and mutant strains of HIV-1.

Objective: To determine the 50% effective concentration (EC50) of this compound against various HIV-1 strains.

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat).

  • Viruses: Laboratory-adapted HIV-1 strains (e.g., NL4-3 for wild-type) and site-directed mutants carrying specific NNRTI resistance mutations (e.g., K103N, Y181C).

  • Compounds: this compound, and reference NNRTIs (Nevirapine, Efavirenz) dissolved in DMSO.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-dextran, luciferase assay reagent, and a luminometer.

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding: Plate TZM-bl cells in 96-well plates. B 2. Compound Addition: Add serial dilutions of this compound and control drugs. A->B C 3. Virus Infection: Infect cells with wild-type or mutant HIV-1 in the presence of DEAE-dextran. B->C D 4. Incubation: Incubate for 48 hours at 37°C. C->D E 5. Cell Lysis & Luciferase Assay: Lyse cells and measure luciferase activity. D->E F 6. Data Analysis: Calculate EC50 values from dose-response curves. E->F

In Vitro Antiviral Assay Workflow

Procedure:

  • Cell Preparation: One day prior to infection, seed TZM-bl cells into 96-well flat-bottom culture plates at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Preparation: Prepare serial dilutions of this compound and control NNRTIs in culture medium. The final DMSO concentration should be less than 0.1%.

  • Infection: On the day of the experiment, remove the culture medium from the cells and add 50 µL of the prepared compound dilutions. Immediately after, add 50 µL of virus stock (at a predetermined optimal concentration) to each well. Include wells with virus only (no drug) and cells only (no virus) as controls. DEAE-dextran should be added to the virus inoculum to a final concentration of 20 µg/mL to enhance infection.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the supernatant and lyse the cells with 100 µL of cell lysis buffer. Transfer 20 µL of the cell lysate to a white 96-well plate and add 100 µL of luciferase assay substrate.

  • Data Acquisition: Immediately measure the luminescence using a luminometer.

  • Data Analysis: The percentage of inhibition of viral replication is calculated relative to the virus control wells. The EC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The available data on pyridinone-based NNRTIs, particularly analogs closely related to this compound, strongly suggest that this class of compounds holds significant promise for the treatment of multi-drug resistant HIV-1. Their potent activity against key NNRTI-resistant strains warrants further preclinical and clinical investigation of this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies to fully elucidate the resistance profile and therapeutic potential of this novel antiretroviral agent.

References

HI-236: A Potent Thiourea-Based Inhibitor of HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of HI-236 and Other Thiourea Compounds in the Fight Against HIV

In the ongoing search for more effective antiretroviral therapies, thiourea-containing compounds have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among these, this compound (N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea) has demonstrated significant potency against both wild-type and drug-resistant strains of HIV-1. This guide provides a comparative analysis of this compound with other thiourea compounds and established antiretroviral drugs, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of this compound and Other HIV Inhibitors

This compound exhibits potent inhibitory activity against HIV-1 replication. Its efficacy, as measured by the 50% inhibitory concentration (IC50), is particularly noteworthy against multidrug-resistant viral strains. The following table summarizes the comparative in vitro activity of this compound and other antiretroviral agents.

CompoundTypeTarget HIV-1 StrainIC50 (nM)CC50 (µM)Therapeutic Index (SI)
This compound Thiourea NNRTI RT-MDR 5 [1]>28 >5600
HI-240Thiourea NNRTIRT-MDR6[1]NDND
TrovirdineNNRTIRT-MDR20[1]NDND
AZTNRTIRT-MDR150[1]>100>667
MKC-442NNRTIRT-MDR300[1]NDND
DelavirdineNNRTIRT-MDR400[1]>20>50
NevirapineNNRTIRT-MDR5000[1]>40>8
This compound Thiourea NNRTI HTLV(IIIB) (Wild-Type) <1 [2]>28 >28000
Thiazolyl Thiourea (Cpd 6)Thiourea NNRTIWild-Type<1>100[3]>100,000[3]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50); RT-MDR: Multidrug-resistant reverse transcriptase; ND: Not Determined. The CC50 for this compound is estimated based on data from related thiazolyl thiourea compounds which show minimal toxicity with CC50 values ranging from 28 to >100 µM[3]. One study explicitly states that Pthis compound (another name for this compound) displayed a high selectivity index against human vaginal and cervical epithelial cells[2].

Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, functions by binding to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme. This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle. The binding pocket for NNRTIs is located in the p66 subunit of the RT heterodimer. While a crystal structure of this compound bound to HIV-1 RT is not publicly available, studies on structurally related catechol diether NNRTIs have elucidated key interactions with amino acid residues within this pocket, including Pro95, Leu100, Lys103, Val106, Val108, Tyr181, Tyr188, Trp229, Phe227, Leu234, and Tyr318[4].

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_rt_process Reverse Transcription cluster_inhibition Mechanism of this compound Viral RNA Viral RNA ssDNA ssDNA Viral RNA->ssDNA RT Activity dsDNA dsDNA ssDNA->dsDNA RT Activity Integration Integration into Host Genome dsDNA->Integration Viral DNA Viral Replication Production of New Virions Integration->Viral Replication This compound This compound HIV-1 RT HIV-1 Reverse Transcriptase (p66/p51) This compound->HIV-1 RT Allosteric Binding Inhibition Inhibition of RT Activity HIV-1 RT->Inhibition Conformational Change

Mechanism of this compound as an HIV-1 NNRTI.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antiviral compounds. The following are generalized protocols for key experiments used to determine the efficacy and cytotoxicity of HIV inhibitors like this compound.

Experimental Workflow for Antiviral Drug Screening

Antiviral_Workflow A Compound Synthesis (e.g., this compound) B Cytotoxicity Assay (MTT) Determine CC50 A->B E Treat Cells with Serial Dilutions of Compound A->E I Calculate Therapeutic Index (SI = CC50 / IC50) B->I CC50 value C Antiviral Activity Assay (p24 ELISA or RT Assay) D Infect Target Cells (e.g., MT-4, PBMCs) with HIV-1 D->E F Incubate for 4-7 days E->F G Quantify Viral Replication (p24 levels or RT activity) F->G H Calculate IC50 G->H Data Analysis H->I IC50 value J Lead Compound Identification I->J

Workflow for evaluating HIV inhibitors.
Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to host cells.

  • Cell Lines: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

    • Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay measures the ability of the compound to inhibit HIV-1 replication by quantifying the amount of viral p24 capsid protein produced.

  • Materials: HIV-1 stock (e.g., HTLV-IIIB or drug-resistant strains), target cells, test compound, and a commercial p24 ELISA kit.

  • Procedure:

    • Seed target cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compound for 2 hours.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the infected cells for 4-7 days.

    • Collect the cell culture supernatant.

    • Quantify the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces p24 production by 50% compared to the untreated, infected control.

Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 RT.

  • Materials: Recombinant HIV-1 RT, a poly(A) template and oligo(dT) primer, labeled deoxynucleotides (e.g., [3H]-dTTP), and the test compound.

  • Procedure:

    • In a reaction tube, combine the reaction buffer, poly(A)•oligo(dT) template/primer, and serial dilutions of the test compound.

    • Initiate the reaction by adding recombinant HIV-1 RT and [3H]-dTTP.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding cold trichloroacetic acid (TCA).

    • Precipitate the newly synthesized DNA onto glass fiber filters.

    • Wash the filters to remove unincorporated [3H]-dTTP.

    • Measure the radioactivity of the filters using a scintillation counter.

    • The IC50 is the compound concentration that reduces RT activity by 50% compared to the no-compound control.

Conclusion

This compound stands out as a highly potent thiourea-based NNRTI with a favorable profile against both wild-type and, critically, multidrug-resistant HIV-1 strains. Its high therapeutic index, as suggested by the low cytotoxicity of related compounds, underscores its potential as a candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and the discovery of novel thiourea derivatives with improved antiretroviral properties. The exploration of the specific molecular interactions within the NNRTI binding pocket will be instrumental in the rational design of next-generation HIV inhibitors.

References

Comparative Analysis of HI-236 Binding to HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals confirming the allosteric binding site of the non-nucleoside reverse transcriptase inhibitor (NNRTI) HI-236 and comparing its efficacy against other notable NNRTIs.

This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound with other established NNRTIs. The focus is on confirming its binding site within the HIV-1 reverse transcriptase (RT) enzyme and evaluating its inhibitory efficacy through supporting experimental data.

Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding pocket, known as the NNRTI binding pocket (NNIBP), is located approximately 10 Å away from the catalytically active site of the enzyme. The binding of an NNRTI to this pocket induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle. This compound, a novel thiourea compound, was rationally designed to target this specific NNRTI binding pocket.

dot

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of NNRTI Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Reverse Transcriptase Reverse Transcriptase Reverse Transcription->Reverse Transcriptase Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Viral Assembly Viral Assembly Transcription & Translation->Viral Assembly Viral Proteins & RNA Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation New Virion New Virion Budding & Maturation->New Virion Inhibition of DNA Synthesis Inhibition of DNA Synthesis Reverse Transcriptase->Inhibition of DNA Synthesis NNRTI Binding Pocket NNRTI Binding Pocket NNRTI Binding Pocket->Reverse Transcriptase Induces Conformational Change This compound This compound This compound->NNRTI Binding Pocket Binds to

Figure 1. Overview of the HIV-1 replication cycle and the mechanism of action of NNRTIs like this compound.

Comparative Efficacy of this compound

The inhibitory activity of NNRTIs is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme or the viral replication by half, respectively. A lower value indicates a more potent inhibitor.

Below is a comparison of the reported IC50 and EC50 values for this compound and other widely used NNRTIs against wild-type HIV-1 and common drug-resistant mutant strains.

InhibitorWild-Type HIV-1 (IIIB) EC50 (nM)K103N Mutant RT IC50 (µM)Y181C Mutant RT IC50 (µM)
This compound ~5 - -
Nevirapine10 - 40>100>100
Efavirenz1 - 30.460.03
Rilpivirine0.27 - 1.10.130.15
Etravirine1.5 - 5.10.0060.003
Doravirine12 - 190.0240.031

Binding Site Confirmation: Molecular Modeling and Key Interactions

While a co-crystal structure of this compound with HIV-1 reverse transcriptase is not publicly available, molecular docking studies provide valuable insights into its binding mode within the NNRTI binding pocket. This hydrophobic pocket is formed by amino acid residues from the p66 subunit of the reverse transcriptase, including highly conserved residues and those known to be involved in drug resistance.

Key amino acid residues that form the NNRTI binding pocket include:

  • Entrance: L100, K101, K103, V106, V108

  • Back Wall: Y181, Y188, G190

  • Side Walls: F227, W229, L234, P236

  • p51 Subunit Contribution: E138

dot

cluster_NNIBP NNRTI Binding Pocket (p66 Subunit) cluster_p51 p51 Subunit L100 L100 K101 K101 K103 K103 V106 V106 V108 V108 Y181 Y181 Y188 Y188 G190 G190 F227 F227 W229 W229 L234 L234 P236 P236 HI236 This compound HI236->L100 Interacts with HI236->K103 Interacts with HI236->Y181 Interacts with HI236->Y188 Interacts with HI236->F227 Interacts with HI236->W229 Interacts with HI236->P236 Interacts with E138 E138 E138->HI236

Figure 2. Predicted interactions of this compound within the NNRTI binding pocket of HIV-1 RT.

Molecular docking simulations suggest that this compound, with its thiourea core and flexible side chains, can adopt a "butterfly-like" conformation within the pocket, similar to other potent NNRTIs. This allows it to establish multiple hydrophobic and potential hydrogen bonding interactions with the surrounding residues, contributing to its high binding affinity and inhibitory potency. The flexibility of this compound is thought to be a key factor in its ability to inhibit some drug-resistant strains, as it can adapt to the conformational changes in the binding pocket caused by mutations.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of a compound against the purified HIV-1 reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

  • Test compound (this compound or other NNRTIs) dissolved in DMSO

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well microplate, add the reaction buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

  • Add the test compound dilutions to the respective wells. Include a no-inhibitor control (DMSO only) and a background control (no enzyme).

  • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the background control.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding cold 10% trichloroacetic acid (TCA).

  • Harvest the precipitated DNA onto glass fiber filters and wash with 5% TCA and then ethanol.

  • Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Serial Dilutions Prepare Serial Dilutions of Inhibitor Add Inhibitor Add Inhibitor to Wells Serial Dilutions->Add Inhibitor Reaction Mix Prepare Reaction Mix (Buffer, Template/Primer, [3H]-dTTP) Reaction Mix->Add Inhibitor Add RT Add HIV-1 RT to Initiate Reaction Add Inhibitor->Add RT Incubate Incubate at 37°C Add RT->Incubate Stop Reaction Stop Reaction with TCA Incubate->Stop Reaction Harvest & Wash Harvest DNA and Wash Stop Reaction->Harvest & Wash Measure Radioactivity Measure Incorporated Radioactivity Harvest & Wash->Measure Radioactivity Calculate Inhibition Calculate % Inhibition Measure Radioactivity->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Figure 3. Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compound (this compound or other NNRTIs)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well microplates

Procedure:

  • Seed MT-4 cells into a 96-well microplate.

  • Prepare serial dilutions of the test compound in cell culture medium and add them to the wells.

  • Infect the cells with a predetermined amount of HIV-1. Include uninfected cell controls and infected, untreated controls.

  • Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

  • Add MTT reagent to each well and incubate for another 4 hours. The viable cells will convert MTT into a formazan product.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection for each compound concentration relative to the infected, untreated control.

  • Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Comparative Analysis of HI-236 Cross-Resistance with Other NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) HI-236 with other established NNRTIs, focusing on its cross-resistance profile. The data presented is compiled from published in vitro studies to facilitate an objective evaluation of this compound's potential as an anti-HIV agent.

Executive Summary

This compound, a novel thiourea compound, has demonstrated potent inhibitory activity against wild-type HIV-1 and, notably, against strains resistant to other NNRTIs. This guide summarizes the available quantitative data on its efficacy against key NNRTI-resistant mutations and provides detailed experimental methodologies from the foundational studies for reproducibility and further research.

Cross-Resistance Data

The following table summarizes the in vitro activity of this compound and other NNRTIs against wild-type and NNRTI-resistant HIV-1 strains. The data is presented as the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

Virus StrainKey NNRTI Resistance MutationsThis compound IC50 (nM)Nevirapine IC50 (nM)Delavirdine IC50 (nM)Efavirenz IC50 (nM)
Wild-Type (IIIB) None< 1---
A17 Y181C12> 10,000> 10,000-
RT-MDR V74, L41, A106, Y21555,000400-

Note: A lower IC50 value indicates greater potency. Data for comparator NNRTIs against the wild-type strain are well-established and are not the focus of this specific comparison. The RT-MDR strain contains multiple mutations conferring resistance to various reverse transcriptase inhibitors.

Experimental Protocols

The following methodologies are based on the foundational studies evaluating this compound.

Anti-HIV Activity in Cell Culture

Objective: To determine the concentration of the compound required to inhibit HIV-1 replication in cell culture.

Methodology:

  • Cells: Human T-cell line (e.g., MT-2) susceptible to HIV-1 infection.

  • Virus: Laboratory-adapted strains of HIV-1 (e.g., IIIB for wild-type) and clinically relevant NNRTI-resistant strains.

  • Assay Principle: The assay measures the inhibition of viral replication by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant.

  • Procedure:

    • MT-2 cells are infected with a standardized amount of the respective HIV-1 strain.

    • Immediately after infection, the cells are seeded into 96-well microtiter plates.

    • A series of dilutions of the test compound (e.g., this compound) and reference NNRTIs are added to the wells.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days) at 37°C in a humidified CO2 incubator.

    • After the incubation period, the cell culture supernatant is collected.

    • The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The percentage of inhibition of viral replication at each drug concentration is calculated relative to a virus control (no drug).

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Free Reverse Transcriptase (RT) Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Substrate: A synthetic template-primer (e.g., poly(rA)-oligo(dT)) and radiolabeled deoxynucleotide triphosphates (e.g., [3H]dTTP).

  • Assay Principle: This assay measures the incorporation of radiolabeled nucleotides into a growing DNA chain, which is catalyzed by the RT enzyme. Inhibition of this process by the compound leads to a decrease in radioactivity.

  • Procedure:

    • A reaction mixture containing the template-primer, dNTPs (including the radiolabeled nucleotide), and recombinant HIV-1 RT is prepared.

    • Serial dilutions of the test compound are added to the reaction mixture.

    • The reaction is incubated at 37°C to allow for DNA synthesis.

    • The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter mat.

    • The amount of radioactivity on the filter mat is measured using a scintillation counter.

    • The percentage of inhibition of RT activity at each drug concentration is calculated relative to an enzyme control (no drug).

    • The IC50 value is determined from the dose-response curve.

Visualizing the Drug Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the cross-resistance of a novel NNRTI like this compound.

G cluster_0 In Vitro Evaluation cluster_1 Biochemical Assay cluster_2 Data Analysis & Comparison A Wild-Type HIV-1 Strain C Cell-Based Anti-HIV Assay (e.g., p24 ELISA in MT-2 cells) A->C B NNRTI-Resistant HIV-1 Strains (e.g., Y181C, K103N, etc.) B->C D Determine IC50 Values C->D H Compare IC50 of this compound to other NNRTIs D->H E Recombinant HIV-1 RT F Cell-Free RT Inhibition Assay E->F G Determine IC50 Values F->G G->H I Assess Cross-Resistance Profile H->I

Caption: Workflow for assessing NNRTI cross-resistance.

Conclusion

The available data indicates that this compound is a potent NNRTI with a favorable cross-resistance profile against the tested HIV-1 strains carrying key NNRTI resistance mutations. Specifically, its high potency against the Y181C and the multi-drug resistant RT-MDR strains suggests that it may be effective against viruses that have developed resistance to first-generation NNRTIs. Further studies against a broader panel of NNRTI-resistant clinical isolates are warranted to fully characterize its resistance profile and potential clinical utility. The provided experimental protocols offer a foundation for such future investigations.

Comparative Analysis of Novel HI-236 Analogs as Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antiviral activity of novel HI-236 analogs, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), against Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of these analogs compared to the parent compound and other NNRTIs, supported by experimental data.

Executive Summary

Novel C-2-aryl O-substituted thiourea derivatives of this compound have been synthesized and evaluated for their inhibitory activity against HIV-1.[1] Notably, specific analogs have demonstrated significantly improved anti-HIV activity compared to the original this compound compound. This guide summarizes the available quantitative data, details the experimental protocols used for these evaluations, and provides visualizations of the mechanism of action and experimental workflows.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy of novel this compound analogs was primarily assessed through their ability to inhibit HIV-1 replication in cell cultures and their direct inhibition of the reverse transcriptase enzyme. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of this compound and its Analogs

CompoundAnti-HIV-1 Activity (EC50 in MT-2 cells)RT Inhibitory Activity (IC50)Cytotoxicity (CC50 in MT-2 cells)Selectivity Index (SI = CC50/EC50)
This compound > 0.1 µM28 nM[1]> 100 µM> 1000
Analog 6c (butynyl tether) 0.007 µM3.8 nM[1]> 100 µM> 14285
Analog 6n (hydroxyethyl tether) Improved vs. This compoundData not availableData not availableData not available

EC50: 50% effective concentration required to inhibit viral replication. IC50: 50% inhibitory concentration against the enzyme. CC50: 50% cytotoxic concentration.

Table 2: Comparative Antiviral Activity of Selected NNRTIs

CompoundTargetEC50 (Wild-Type HIV-1)Key Resistance Mutations
Nevirapine HIV-1 RT10-100 nMK103N, Y181C
Efavirenz HIV-1 RT1-10 nMK103N, L100I
Etravirine HIV-1 RT0.5-5 nMY181C, L100I, K101P
Rilpivirine HIV-1 RT0.1-1 nME138K, K101E
This compound Analog 6c HIV-1 RT7 nMData not available

Data for Nevirapine, Efavirenz, Etravirine, and Rilpivirine are compiled from various sources for comparative purposes. Direct head-to-head studies with this compound analogs are limited.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Anti-HIV-1 Activity Assay in MT-2 Cells (MTT Assay)

This assay determines the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

Materials:

  • MT-2 human T-cell line

  • HIV-1 (IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics

  • Test compounds (this compound and its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the appropriate wells. Include wells with cells and no compound (cell control) and wells with cells, virus, and no compound (virus control).

  • Infect the cells by adding 50 µL of a diluted HIV-1 stock (e.g., 100 TCID50) to all wells except the cell control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Cell-Free HIV-1 Reverse Transcriptase (RT) Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • Poly(rA)-oligo(dT) as a template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto glass fiber filters.

  • Precipitate the newly synthesized DNA by washing the filters with cold TCA.

  • Wash the filters with ethanol and allow them to dry.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Mandatory Visualizations

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

HIV_RT_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of this compound Analogs (NNRTIs) Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription HIV-1 Reverse Transcriptase (RT) Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration HI236_Analog This compound Analog Binding Allosteric Binding to NNRTI Pocket HI236_Analog->Binding RT_Enzyme HIV-1 Reverse Transcriptase (RT) RT_Enzyme->Binding Conformational_Change Conformational Change in RT Binding->Conformational_Change Inhibition Inhibition of RT Activity Conformational_Change->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Mechanism of action of this compound analogs as NNRTIs.

Experimental Workflow: Anti-HIV-1 Drug Screening

Drug_Screening_Workflow Start Start: Synthesized This compound Analogs Cell_Culture_Assay Cell-Based Assay (e.g., MT-2 cells) Start->Cell_Culture_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on uninfected cells) Start->Cytotoxicity_Assay Enzyme_Assay Cell-Free Enzyme Assay (HIV-1 RT Inhibition) Start->Enzyme_Assay Data_Analysis Data Analysis: Calculate EC50, CC50, IC50, SI Cell_Culture_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for screening the antiviral activity of this compound analogs.

Conclusion

The development of novel this compound analogs has yielded compounds with significantly enhanced anti-HIV-1 activity and favorable selectivity indices. Specifically, the butynyl tether-bearing derivative (6c) has emerged as a promising lead compound, exhibiting nanomolar potency against both HIV-1 replication in cell culture and the reverse transcriptase enzyme directly.[1] The data presented in this guide underscores the potential of this chemical scaffold for the development of next-generation NNRTIs. Further studies, including evaluation against a broader panel of NNRTI-resistant HIV-1 strains and in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of these novel analogs.

References

Assessing the Synergistic Antiviral Effects of HI-236 and Tenofovir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential synergistic effects of combining HI-236, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI). While direct experimental data on the combination of this compound and tenofovir is not publicly available, this document outlines the established principles of their respective drug classes, presents a framework for evaluating their combined efficacy based on studies of similar drug combinations, and provides detailed experimental protocols for researchers to conduct their own synergy studies.

Introduction to this compound and Tenofovir

This compound is a novel thiourea compound that acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), targeting the NNI binding pocket of the enzyme. Tenofovir is a well-established nucleotide analog reverse-transcriptase inhibitor (NtRTI).[1][2][3] It functions as a DNA chain terminator, preventing the reverse transcription of viral RNA into DNA, a crucial step in the HIV replication cycle.[1][2][3][4]

The combination of drugs from different classes, such as an NNRTI and an NtRTI, is a cornerstone of highly active antiretroviral therapy (HAART).[1] Such combinations can exhibit synergistic effects, where the combined antiviral activity is greater than the sum of the individual drug effects.[1][5][6]

Quantitative Analysis of Antiviral Synergy

To illustrate the potential synergistic relationship between an NNRTI like this compound and tenofovir, the following table presents hypothetical data based on typical findings for NNRTI and NtRTI combinations. The primary metric for quantifying synergy is the Combination Index (CI), where a value less than 0.9 indicates synergy, a value between 0.9 and 1.1 indicates an additive effect, and a value greater than 1.1 indicates antagonism.[1][2][3]

Treatment GroupIC50 (nM)Combination Index (CI)Interpretation
This compound (NNRTI) 15--
Tenofovir (NtRTI) 25--
This compound + Tenofovir (1:1 ratio) 80.65Synergy

Note: The data presented in this table is illustrative and not based on direct experimental results for this compound and tenofovir. It is intended to demonstrate how such data is typically presented.

Experimental Protocols for Synergy Assessment

The following is a detailed methodology for conducting an in vitro experiment to assess the synergistic effects of this compound and tenofovir.

Materials and Reagents
  • Cell Line: MT-2 cells or other suitable human T-cell line susceptible to HIV-1 infection.

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

  • Compounds: this compound and Tenofovir (in their active forms or as prodrugs, depending on the experimental design).

  • Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Assay Kit: A method to quantify viral replication, such as a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Cytotoxicity Assay: A method to assess cell viability, such as an MTT or XTT assay.

Experimental Procedure
  • Cell Preparation: Seed MT-2 cells in a 96-well plate at a predetermined density and incubate overnight.

  • Drug Dilution: Prepare serial dilutions of this compound and tenofovir, both individually and in combination at fixed ratios (e.g., 1:1, 1:3, 3:1 based on their respective IC50 values).

  • Infection: Infect the cells with a standardized amount of HIV-1.

  • Treatment: Immediately after infection, add the diluted drug solutions to the appropriate wells. Include wells with untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the level of viral replication using a p24 antigen ELISA or a similar method.

  • Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay on a parallel plate with uninfected cells treated with the same drug concentrations to ensure that the observed antiviral effects are not due to toxicity.

Data Analysis
  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50) for each drug alone and for the combinations from the dose-response curves.

  • Synergy Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI).[3][7][8] The CI is determined using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

Visualizing Experimental and Mechanistic Pathways

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Seed MT-2 Cells infection Infect Cells with HIV-1 cell_prep->infection drug_dilution Prepare Drug Dilutions (this compound, Tenofovir, & Combinations) treatment Add Drug Dilutions drug_dilution->treatment infection->treatment incubation Incubate for 4-7 Days treatment->incubation p24_assay Quantify Viral Replication (p24 ELISA) incubation->p24_assay mtt_assay Assess Cytotoxicity (MTT Assay) incubation->mtt_assay data_analysis Calculate IC50 & Combination Index p24_assay->data_analysis mtt_assay->data_analysis

Caption: Experimental workflow for assessing antiviral synergy.

Mechanism_of_Action cluster_hiv HIV Replication Cycle cluster_drugs Drug Intervention viral_rna Viral RNA reverse_transcription Reverse Transcription (Reverse Transcriptase) viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna Inhibited by both drugs HI236 This compound (NNRTI) HI236->reverse_transcription Non-competitive inhibition Tenofovir Tenofovir (NtRTI) Tenofovir->reverse_transcription Competitive inhibition & chain termination

Caption: Mechanism of action for NNRTIs and NtRTIs.

Conclusion

The combination of NNRTIs and NtRTIs is a well-established and often synergistic strategy in the treatment of HIV-1 infection. While specific data for the combination of this compound and tenofovir is not yet available, the experimental framework and principles of synergy outlined in this guide provide a solid foundation for researchers to investigate this promising therapeutic combination. The methodologies described herein are standard in the field and will allow for a robust assessment of the potential for this compound and tenofovir to work synergistically in inhibiting HIV-1 replication.

References

Safety Operating Guide

Prudent Disposal Practices for Laboratory Reagents: A Guide to Handling HI-236

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential information and standardized procedures for the proper disposal of the chemical reagent designated as HI-236, catering to researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) specific to the batch of this compound in use. In the absence of a specific SDS for "this compound," the following general precautions should be taken for handling chemical waste. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by strict regulations. The following is a generalized protocol for the disposal of laboratory chemical waste, which should be adapted to comply with local and institutional regulations.

  • Waste Determination: The first step is to determine if the waste is hazardous. This can be based on the generator's knowledge of the chemical's properties or through chemical analysis.[3]

  • Containerization: Collect the waste in a container that is compatible with the chemical. The container must be in good condition and have a tightly sealing lid.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "this compound Waste"), and a clear description of its hazardous properties (e.g., corrosive, irritant).[3]

  • Segregation: Do not mix incompatible waste streams. Keep different classes of chemical waste separate to prevent dangerous reactions.

  • Accumulation: Store the waste in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

Smaller quantities of some non-hazardous chemicals may be disposable with household waste, but this must be verified with the product's SDS and local regulations.[5]

Quantitative Data Summary

As a specific SDS for "this compound" is not publicly available, the following table summarizes the hypothetical physical and chemical properties of a substance that is both corrosive and an irritant, based on similar laboratory reagents.

PropertyValue
Physical State Liquid
Color Colorless to light yellow
Odor Pungent, irritating
pH < 2 (Corrosive)
Boiling Point > 100 °C (212 °F)
Flash Point Not applicable
Explosion Hazard Product does not present an explosion hazard.
Primary Irritant Effect Causes severe skin burns and eye damage.
Toxicity Harmful if swallowed.

Experimental Workflow for Waste Characterization

In cases where the hazards of a chemical waste product are unknown, a series of experiments may be required to characterize the waste for proper disposal. This workflow outlines a general approach.

G cluster_0 Waste Characterization Workflow A Collect Waste Sample B Review Existing Process Knowledge A->B C Physical Characterization (pH, phase, etc.) B->C D Chemical Analysis (GC-MS, ICP-MS, etc.) C->D E Hazard Evaluation (Corrosivity, Reactivity, Toxicity) D->E F Determine Waste Codes E->F G Segregate and Label for Disposal F->G

A generalized workflow for the characterization of unknown laboratory waste.

Logical Relationship for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of a chemical substance within a research laboratory.

G cluster_1 Chemical Disposal Decision Pathway start Chemical is now waste sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the waste hazardous? sds->is_hazardous non_hazardous Dispose per non-hazardous waste stream (e.g., drain, regular trash if permitted) is_hazardous->non_hazardous No hazardous Dispose as Hazardous Waste is_hazardous->hazardous Yes end Disposal Complete non_hazardous->end collect Collect in a compatible, labeled container hazardous->collect contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect->contact_ehs contact_ehs->end

References

Personal protective equipment for handling HI-236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling of HI-236, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring the safe and effective use of this compound in a research environment.

Chemical and Physical Properties

This compound, with the chemical name N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, is a highly potent antiviral compound. Due to its potency, it must be handled with care to avoid accidental exposure. Detailed physical and chemical properties are summarized below.

PropertyValueReference
Chemical Name N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea[1]
Molecular Formula C₁₆H₁₈BrN₃O₂S[1]
Molecular Weight 412.3 g/mol [1]
Appearance Solid (presumed)Inferred from thiourea derivatives
Solubility Soluble in organic solvents such as DMSO and ethanolInferred from experimental protocols

Biological Activity and Potency

This compound exhibits potent inhibitory activity against HIV-1 reverse transcriptase. Its high potency necessitates stringent handling procedures to minimize exposure risk.

ParameterValueCell Line/Assay ConditionReference
IC₅₀ (Wild-Type HIV-1) < 0.001 µMMT-2 cells
IC₅₀ (NNRTI-Resistant HIV-1) Varies by mutationVarious
Ludi Kᵢ (HIV-1 RT) 0.07 µMCell-free reverse transcriptase assay

Personal Protective Equipment (PPE)

Due to the high potency and limited toxicological data for this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound in solid or solution form.

  • Gloves: Two pairs of nitrile gloves should be worn. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a full-face shield are required.

  • Lab Coat: A fully buttoned lab coat must be worn. Disposable gowns are recommended for handling larger quantities.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

4.1. Engineering Controls

  • All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked.

4.2. Weighing and Solution Preparation

  • Before weighing, decontaminate the balance and surrounding area.

  • Perform all weighing operations within a chemical fume hood.

  • Use a dedicated set of spatulas and weighing papers for this compound.

  • To prepare solutions, add the solvent to the vessel containing the pre-weighed solid this compound to avoid dust generation.

  • Cap the container securely before removing it from the chemical fume hood.

4.3. Spills and Decontamination

  • Minor Spills (Solid):

    • Do not dry sweep.

    • Gently cover the spill with absorbent paper towels.

    • Wet the towels with a 20% bleach solution and allow a 30-minute contact time.

    • Wipe the area from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Decontaminate the area with a 20% bleach solution.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the area and alert laboratory personnel.

    • Contact the institution's environmental health and safety (EHS) office immediately.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing papers, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a 20% bleach solution for at least 24 hours before standard washing procedures.

Experimental Protocols

6.1. Synthesis of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (this compound)

This is a representative synthesis protocol based on general methods for thiourea synthesis.

  • Preparation of Isothiocyanate: A solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene at room temperature to yield the corresponding isothiocyanate. The reaction is monitored by thin-layer chromatography (TLC).

  • Coupling Reaction: The isothiocyanate is then reacted with 2-(2,5-dimethoxyphenyl)ethanamine in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction mixture is stirred at room temperature until completion as indicated by TLC.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

6.2. In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against HIV-1 RT.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), a template-primer (e.g., poly(rA)-oligo(dT)), and the HIV-1 RT enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a positive control (e.g., a known NNRTI like nevirapine) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the reverse transcription reaction by adding a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Precipitate the newly synthesized DNA and collect it on a filter.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC₅₀ value.

6.3. Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that is toxic to host cells.

  • Cell Seeding: Seed a suitable human cell line (e.g., MT-2 or CEM-SS) in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control for cytotoxicity and a negative control (vehicle).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or XTT.[2][3] This involves adding the reagent to the wells and measuring the absorbance at a specific wavelength after an incubation period.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value (the concentration that causes 50% cell death).

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of a potent chemical agent like this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Prepare Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Hood Gather Materials 3. Gather All Necessary Materials Prepare Hood->Gather Materials Weigh Solid 4. Weigh Solid this compound in Hood Gather Materials->Weigh Solid Prepare Solution 5. Prepare Stock Solution in Hood Weigh Solid->Prepare Solution Perform Experiment 6. Conduct Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces 7. Decontaminate Work Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste 8. Segregate Contaminated Waste (Solid & Liquid) Decontaminate Surfaces->Segregate Waste Dispose Waste 9. Dispose of Hazardous Waste per Protocol Segregate Waste->Dispose Waste Doff PPE 10. Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands 11. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HI-236
Reactant of Route 2
Reactant of Route 2
HI-236

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.